2-Methylhepta-3,5-diyn-2-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
3876-63-9 |
|---|---|
Molecular Formula |
C8H10O |
Molecular Weight |
122.16 g/mol |
IUPAC Name |
2-methylhepta-3,5-diyn-2-ol |
InChI |
InChI=1S/C8H10O/c1-4-5-6-7-8(2,3)9/h9H,1-3H3 |
InChI Key |
CEKYROSVVUOCDK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC#CC(C)(C)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol
Introduction
2-Methylhepta-3,5-diyn-2-ol is a tertiary alcohol containing a conjugated diyne functional group. This unique combination of a hydrophilic alcohol and a lipophilic, rigid diyne moiety suggests potential applications in medicinal chemistry, materials science, and as a synthon in complex organic synthesis. The diyne functionality can participate in a variety of chemical transformations, including polymerization, cycloaddition reactions, and metal-catalyzed cross-coupling reactions. The tertiary alcohol group can be a site for further functionalization or can influence the molecule's solubility and biological interactions.
Predicted Chemical and Physical Properties
The properties of this compound have been estimated based on data from analogous compounds such as 2-Methylhepta-3,5-dien-2-ol and other alkynyl alcohols.
| Property | Predicted Value | Notes |
| Molecular Formula | C₈H₁₀O | |
| Molecular Weight | 122.16 g/mol | |
| Appearance | Colorless to pale yellow liquid | Based on similar small organic molecules. |
| Boiling Point | ~180-190 °C | Estimated based on similar alkynyl alcohols. |
| Melting Point | Not applicable (liquid at room temperature) | |
| Density | ~0.9 g/mL | Estimated based on similar compounds. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, acetone, diethyl ether). Limited solubility in water. | The polar alcohol group provides some water solubility, while the hydrocarbon backbone limits it. |
| CAS Number | Not assigned | This compound is not currently indexed with a CAS number. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be envisioned as a two-step process: first, the formation of the hepta-1,3-diyne backbone, followed by the addition of a methyl group and a hydroxyl group to one of the terminal alkynes via reaction with acetone. A plausible synthetic route is outlined below.
Step 1: Synthesis of Hepta-1,3-diyne via Cadiot-Chodkiewicz Coupling
This step involves the copper-catalyzed cross-coupling of a terminal alkyne (propyne) with a bromoalkyne (1-bromo-1-butyne).
Materials:
-
Propyne (can be generated in situ or used as a condensed gas)
-
1-Bromo-1-butyne
-
Copper(I) chloride (CuCl)
-
Ethylamine (70% in water)
-
Hydroxylamine hydrochloride
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
A reaction flask is charged with copper(I) chloride and hydroxylamine hydrochloride in methanol under an inert atmosphere (e.g., argon or nitrogen).
-
The mixture is cooled in an ice bath, and aqueous ethylamine is added dropwise, resulting in a color change indicating the formation of the copper(I) acetylide complex.
-
A solution of 1-bromo-1-butyne in methanol is added to the reaction mixture.
-
Propyne gas is then bubbled through the solution, or a solution of propyne in a suitable solvent is added slowly.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.
-
Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude hepta-1,3-diyne.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Formation of this compound
This step involves the nucleophilic addition of the terminal acetylide of hepta-1,3-diyne to acetone.
Materials:
-
Hepta-1,3-diyne (from Step 1)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous acetone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Hepta-1,3-diyne is dissolved in anhydrous THF in a flask under an inert atmosphere and cooled to -78 °C.
-
n-Butyllithium in hexanes is added dropwise to the solution, and the mixture is stirred for a period to allow for the formation of the lithium acetylide.
-
Anhydrous acetone is then added dropwise to the reaction mixture at -78 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude this compound is purified by column chromatography on silica gel.
Visualizations
Synthesis Workflow
An In-depth Structural Analysis of 2-Methylhepta-3,5-diyn-2-ol and its Analogs for Scientific Research
An advanced technical guide for researchers, scientists, and drug development professionals delving into the structural characteristics, synthesis, and potential biological significance of 2-Methylhepta-3,5-diyn-2-ol. This document compiles and analyzes data from structurally similar compounds to provide a comprehensive overview in the absence of direct literature on the title compound.
Introduction
Physicochemical Properties of Structural Analogs
To approximate the properties of this compound, we have compiled data for several structurally related compounds. These analogs, which include variations in the degree of unsaturation and chain length, offer a basis for predicting the behavior of the target molecule. The data is summarized in the tables below.
| Property | 2-Methylhepta-3,5-dien-2-ol[1] | Hepta-3,5-diyn-2-ol[2] | 2-Methylhept-3-yn-2-ol[3] |
| Molecular Formula | C₈H₁₄O | C₇H₈O | C₈H₁₄O |
| Molecular Weight | 126.20 g/mol | 108.14 g/mol | 126.20 g/mol |
| IUPAC Name | 2-methylhepta-3,5-dien-2-ol | hepta-3,5-diyn-2-ol | 2-methylhept-3-yn-2-ol |
| CAS Number | 85120-98-5 | Not Available | Not Available |
| SMILES | CC=CC=CC(C)(C)O | CC#CC#CC(C)O | CCCC#CC(C)(C)O |
| XLogP3-AA | 1.7 | Not Available | 1.7 |
| Hydrogen Bond Donor Count | 1 | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
| Rotatable Bond Count | 3 | 2 | 3 |
| Exact Mass | 126.104465066 Da | 108.057514874 Da | 126.104465066 Da |
| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų | 20.2 Ų |
Synthesis of Tertiary Alkynyl Alcohols
The synthesis of tertiary alkynyl alcohols like this compound is commonly achieved through the Favorskii reaction.[4][5] This reaction involves the nucleophilic addition of a metal acetylide to a ketone.[4] For the synthesis of the title compound, the probable reactants would be a methyl-substituted diyne and acetone.
General Experimental Protocol: Favorskii Reaction[4][6]
A generalized protocol for the synthesis of a tertiary propargyl alcohol using the Favorskii reaction is as follows:
-
Preparation of the Metal Acetylide: A terminal alkyne is treated with a strong base, such as potassium hydroxide (KOH) or sodium amide (NaNH₂), in an appropriate solvent like dimethyl sulfoxide (DMSO) or liquid ammonia to form the corresponding metal acetylide in situ.[4][6]
-
Reaction with Ketone: The metal acetylide solution is then cooled, and the ketone (in this case, acetone) is added dropwise while maintaining the low temperature.
-
Quenching and Extraction: After the reaction is complete, it is quenched with a proton source, such as water or a dilute acid. The product is then extracted from the aqueous layer using an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
Spectral Analysis (Inferred)
While specific spectra for this compound are unavailable, we can predict the key features based on its structure and data from analogous compounds.
-
¹H NMR: The spectrum would likely show a singlet for the two methyl groups adjacent to the hydroxyl group, signals for the methyl group at the end of the carbon chain, and a characteristic signal for the hydroxyl proton.
-
¹³C NMR: The spectrum would display signals for the quaternary carbon bonded to the hydroxyl group, the two carbons of the methyl groups, the carbons of the diyne moiety, and the terminal methyl group.
-
IR Spectroscopy: The infrared spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Sharp, weak peaks around 2100-2260 cm⁻¹ would indicate the C≡C stretching of the diyne.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of a methyl group or a water molecule.
Potential Biological Activity and Signaling Pathways
Polyacetylenic compounds, including various alkynyl alcohols, have been reported to exhibit a range of biological activities, most notably cytotoxic and anti-inflammatory effects.[7][8][9]
Cytotoxicity in Cancer Cells
Studies on various polyacetylenes have demonstrated their potential as anticancer agents.[7][8] These compounds can induce apoptosis (programmed cell death) in cancer cell lines.[9] The cytotoxic effects of some polyacetylenes have been shown to be more potent against cancer cells than non-cancerous cells.[7] The mechanism of action often involves the induction of apoptosis through caspase activation.[9]
Anti-inflammatory Activity
Certain polyacetylenes have also demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and down-regulating the expression of pro-inflammatory factors.[9] This suggests that compounds like this compound could be investigated for their potential in treating inflammatory conditions.
Conclusion
Although direct experimental data for this compound is currently limited, a comprehensive analysis of its structural analogs provides a solid foundation for understanding its chemical and biological characteristics. The information presented in this guide, including predicted physicochemical properties, a probable synthetic route via the Favorskii reaction, and potential for cytotoxic and anti-inflammatory activities, offers valuable direction for future research. Further experimental investigation is warranted to confirm these inferred properties and to fully elucidate the therapeutic potential of this and related polyacetylenic compounds.
References
- 1. 2-Methylhepta-3,5-dien-2-OL | C8H14O | CID 54085145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hepta-3,5-diyn-2-ol | C7H8O | CID 130122059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Heptyn-2-ol, 2-methyl- | C8H14O | CID 566135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Favorskii reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Polyacetylenes’ Anti-Inflammatory Function and Their Potential in Cancer Chemoprevention and Treatment[v1] | Preprints.org [preprints.org]
- 9. Cytotoxic and anti-inflammatory polyacetylenes from Tridax procumbens L - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 2-Methylhepta-3,5-diyn-2-ol. Due to the limited availability of published experimental data for this specific molecule, this document compiles predicted spectroscopic values based on the analysis of its functional groups and data from analogous compounds. Additionally, a generalized experimental protocol for its synthesis and characterization is presented to facilitate further research.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption (cm⁻¹) | Intensity | Notes |
| O-H (Alcohol) | 3600-3300 | Strong, Broad | The broadness is due to hydrogen bonding. A sharp peak around 3600 cm⁻¹ may be observed in dilute, non-polar solvents. |
| C≡C (Internal Alkyne) | 2260-2190 | Weak to Medium | The intensity can be weak due to the symmetry of the internal diyne system. |
| C≡C-H (Terminal Alkyne) | ~2100 | Weak to Medium | This would only be present if the starting materials or side reactions result in a terminal alkyne. |
| sp³ C-H (Methyl) | 2980-2960 | Medium to Strong | |
| C-O (Tertiary Alcohol) | 1210-1100 | Medium to Strong |
Table 2: Predicted ¹H NMR Spectroscopy Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -OH | 1.5-3.0 | Singlet (broad) | 1H | Chemical shift is highly dependent on solvent and concentration. Will exchange with D₂O. |
| -CH₃ (at C2) | 1.5-1.7 | Singlet | 6H | Two equivalent methyl groups attached to the carbinol carbon. |
| -CH₃ (at C7) | 1.8-2.0 | Singlet | 3H | Methyl group attached to the diyne chain. |
Table 3: Predicted ¹³C NMR Spectroscopy Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C2 (-C(OH)(CH₃)₂) | 65-75 | The carbinol carbon, deshielded by the oxygen atom. |
| C3 & C4 (-C≡C-) | 70-90 | sp-hybridized carbons of the internal alkyne. |
| C5 & C6 (-C≡C-) | 65-85 | sp-hybridized carbons of the diyne system. |
| -CH₃ (at C2) | 28-35 | Equivalent methyl carbons. |
| -CH₃ (at C7) | 4-8 | Methyl group on the diyne chain. |
Table 4: Predicted Mass Spectrometry (MS) Data
| Fragment | Predicted m/z | Notes |
| [M]+ | 122.07 | Molecular ion peak. |
| [M-CH₃]+ | 107.06 | Loss of a methyl group. |
| [M-H₂O]+ | 104.06 | Loss of water. |
Experimental Protocols
The following is a generalized protocol for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
A plausible synthetic route involves the coupling of a suitable terminal alkyne with a propargyl halide, followed by the addition of a methyl organometallic reagent to an acetone core. A more direct approach could be the reaction of a lithiated diacetylene with acetone.
Materials:
-
1,3-Heptadiyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous acetone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of 1,3-heptadiyne in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add one equivalent of n-BuLi.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Slowly add one equivalent of anhydrous acetone to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)
-
Mass Spectrometer (e.g., with Electron Ionization - EI)
Sample Preparation:
-
IR: A thin film of the purified product on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
MS: Introduce a dilute solution of the purified product into the mass spectrometer.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.
physical and chemical properties of 2-Methylhepta-3,5-diyn-2-ol
Introduction
2-Methylhepta-3,5-diyn-2-ol is a propargylic alcohol containing a conjugated diyne functional group. The presence of the rigid diyne system and the tertiary alcohol moiety suggests potential applications in medicinal chemistry, materials science, and as a synthetic intermediate. The conjugated system may impart specific electronic and optical properties, while the hydroxyl group offers a site for further functionalization. This guide provides a theoretical framework for the physical, chemical, and spectroscopic properties of this compound, alongside a detailed, plausible experimental protocol for its synthesis.
Estimated Physicochemical Properties
The physical and chemical properties of this compound have been estimated based on data from analogous compounds such as hepta-3,5-diyn-2-ol and 2-methylhexa-3,5-diyn-2-ol.[1][2] These estimations provide a baseline for experimental design and characterization.
| Property | Estimated Value |
| Molecular Formula | C₈H₁₀O |
| Molecular Weight | 122.16 g/mol |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Boiling Point | ~180-200 °C (at atmospheric pressure) |
| Melting Point | < 25 °C |
| Density | ~0.95 g/mL |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone); sparingly soluble in water |
| pKa of Hydroxyl Proton | ~16-18 |
Proposed Synthesis
A plausible and efficient synthetic route to this compound is via a Cadiot-Chodkiewicz coupling reaction .[3][4][5][6][7] This reaction involves the copper-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne to form an unsymmetrical 1,3-diyne.
For the synthesis of this compound, the proposed reactants are 2-methyl-3-butyn-2-ol (a commercially available terminal alkyne) and 1-bromo-1-propyne (a 1-haloalkyne).
Overall Reaction Scheme:
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure for the Cadiot-Chodkiewicz coupling and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-methyl-3-butyn-2-ol
-
1-bromo-1-propyne
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable amine base (e.g., ethylamine, butylamine, or piperidine)
-
Methanol or Ethanol
-
Diethyl ether or Dichloromethane (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Catalyst Preparation: In a two-necked round-bottom flask under an inert atmosphere, dissolve a catalytic amount of copper(I) chloride and hydroxylamine hydrochloride in a minimal amount of water. Add the amine base (e.g., 70% aqueous ethylamine) and methanol. The solution should turn colorless, indicating the formation of the active Cu(I) species.
-
Addition of Terminal Alkyne: To the catalyst solution, add 2-methyl-3-butyn-2-ol dropwise while maintaining the reaction temperature at or below room temperature with a water bath.
-
Addition of Haloalkyne: Slowly add a solution of 1-bromo-1-propyne in methanol to the reaction mixture over a period of 30-60 minutes. An exothermic reaction may be observed, and the temperature should be controlled.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.
-
Work-up: Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the copper salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of this compound and typical values for similar functional groups.
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Assignment |
| ¹H NMR | δ 1.5-1.6 ppm (singlet, 6H)δ 1.9-2.0 ppm (singlet, 3H)δ 2.0-2.5 ppm (broad singlet, 1H) | -C(OH)(CH₃ )₂-C≡C-CH₃ -OH |
| ¹³C NMR | δ ~20-25 ppmδ ~30-35 ppmδ ~65-75 ppmδ ~70-90 ppm | -C≡C-C H₃-C(OH)(C H₃)₂C (OH)(CH₃)₂-C ≡C -C ≡C - |
| IR Spectroscopy | 3600-3200 cm⁻¹ (broad)3000-2850 cm⁻¹~2260-2100 cm⁻¹ (weak to medium)~1150 cm⁻¹ | O-H stretchC-H stretch (sp³)C≡C stretch (conjugated)C-O stretch |
Visualizations
Caption: Proposed synthesis workflow for this compound.
Potential Applications and Future Research
Given its structure, this compound could be explored for several applications:
-
Medicinal Chemistry: The diyne moiety is found in some natural products with biological activity. This compound could serve as a scaffold for the synthesis of novel therapeutic agents.
-
Polymer Chemistry: As a monomer, it could be used in the synthesis of novel polymers with interesting electronic or material properties.
-
Organic Synthesis: The terminal methyl group on the diyne and the hydroxyl group are potential sites for further chemical transformations, making it a versatile building block.
Future research should focus on the successful synthesis and purification of this compound, followed by thorough characterization using modern spectroscopic techniques to validate the predicted data. Subsequently, its reactivity and biological activity can be investigated.
References
- 1. Hepta-3,5-diyn-2-ol | C7H8O | CID 130122059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-methylhexa-3,5-diyn-2-ol | Molport-001-785-304 | Novel [molport.com]
- 3. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 4. synarchive.com [synarchive.com]
- 5. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. jk-sci.com [jk-sci.com]
An In-depth Technical Guide to 2-Methylhepta-3,5-diyn-2-ol: Synthesis, Properties, and Potential Applications
Introduction
2-Methylhepta-3,5-diyn-2-ol is a fascinating and relatively specialized organic compound. Its structure, featuring a tertiary alcohol and a conjugated diacetylene system, suggests a rich potential for chemical reactivity and unique physical properties. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the available knowledge on this molecule, from its synthesis and characterization to its potential applications. Due to the limited publicly available information specifically on this compound, this guide will also draw upon data from closely related analogous structures to infer potential characteristics and experimental approaches.
Physicochemical Properties
While specific experimental data for this compound is scarce in the public domain, we can compile expected properties based on its structure and comparison with similar molecules.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₁₀O | |
| Molecular Weight | 122.16 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | Not available in searched databases | |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | Analogy with other alkynyl alcohols |
| Boiling Point | Estimated to be in the range of 150-200 °C at atmospheric pressure | Structure-property relationships |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethers, acetone, alcohols) and sparingly soluble in water | Presence of both polar (hydroxyl) and nonpolar (hydrocarbon chain) moieties |
Synthesis and Experimental Protocols
The synthesis of this compound would likely proceed through a pathway involving the coupling of smaller alkyne fragments followed by the addition of a methyl group to a carbonyl. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound involves a Cadiot-Chodkiewicz coupling reaction, followed by the addition of a methyl Grignard reagent to a ketone.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Hepta-1,3-diyne via Cadiot-Chodkiewicz Coupling
-
To a stirred solution of 1-butyne (1.0 eq) in methanol under an inert atmosphere (e.g., argon), add copper(I) chloride (0.05 eq), hydroxylamine hydrochloride (1.2 eq), and a 30% aqueous solution of ethylamine.
-
Cool the mixture to 0 °C and slowly add a solution of 1-bromo-1-propyne (1.1 eq) in methanol over 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield hepta-1,3-diyne.
Step 2: Synthesis of this compound
-
Dissolve the purified hepta-1,3-diyne (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) and stir the mixture for 30 minutes at this temperature.
-
Add anhydrous acetone (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the final product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain this compound.
Spectroscopic Characterization (Predicted)
The structure of this compound would be confirmed using a combination of spectroscopic techniques.
| Technique | Expected Key Features |
| ¹H NMR | - Singlet for the two methyl groups adjacent to the alcohol.- Singlet for the hydroxyl proton (may be broad and exchangeable with D₂O).- Signals corresponding to the protons of the terminal methyl group and any other aliphatic protons. |
| ¹³C NMR | - Two distinct signals in the alkyne region (approx. 60-90 ppm).- Signal for the quaternary carbon bearing the hydroxyl group (approx. 65-75 ppm).- Signals for the methyl carbons. |
| IR Spectroscopy | - Broad O-H stretch around 3300-3500 cm⁻¹.- Weak C≡C stretching vibrations around 2100-2250 cm⁻¹.- C-H stretching and bending vibrations. |
| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation pattern showing loss of a methyl group (M-15) and water (M-18). |
Potential Biological Activity and Drug Development Relevance
While no specific biological activities of this compound have been reported, polyacetylene compounds are known to exhibit a range of biological effects, including antimicrobial, antifungal, and cytotoxic activities. The conjugated diyne moiety is a key pharmacophore in several natural products with potent biological activity.
The workflow for investigating the biological potential of a novel compound like this compound is outlined below.
Caption: Workflow for the biological evaluation of a novel compound.
Conclusion and Future Directions
This compound represents a molecule of interest for both synthetic chemists and drug discovery scientists. While direct experimental data is currently limited, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and analogous compounds. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough spectroscopic and biological characterization to unlock its full potential. The unique structural features of this compound make it a compelling candidate for further investigation in the fields of materials science and medicinal chemistry.
Potential Research Areas for 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methylhepta-3,5-diyn-2-ol is a small molecule belonging to the polyacetylene class of compounds. While this specific molecule is not extensively characterized in scientific literature, the broader family of polyacetylenes is a well-established source of biologically active natural products with significant therapeutic potential. Polyacetylenes are known to exhibit a range of pharmacological effects, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective activities. This technical guide outlines potential research avenues for this compound, drawing parallels from structurally related polyacetylenic alcohols. This document provides hypothetical synthetic routes, postulates key biological targets and signaling pathways, and offers detailed experimental protocols for in vitro evaluation. The aim is to furnish a foundational framework to stimulate and guide future research and development efforts centered on this promising, yet under-explored, chemical entity.
Introduction to this compound and the Polyacetylene Class
This compound is a tertiary alkynyl alcohol with a conjugated diyne system. Its structure suggests potential for high reactivity and specific interactions with biological macromolecules. Polyacetylenes, characterized by the presence of two or more triple bonds, are a diverse group of natural products found in various plant families, fungi, and marine organisms.[1] Their chemical instability often correlates with potent and broad-ranging biological activities, making them attractive candidates for drug discovery. Documented bioactivities of polyacetylenes include anti-inflammatory, anti-coagulant, anti-bacterial, anti-tuberculosis, anti-fungal, anti-viral, neuroprotective, and neurotoxic effects.[1]
This guide will explore the untapped research potential of this compound by proposing a synthetic pathway and outlining key areas of pharmacological investigation, complete with experimental designs.
Proposed Synthesis of this compound
The synthesis of tertiary alkynyl alcohols is a well-established transformation in organic chemistry. A plausible and efficient method for the synthesis of this compound would involve the nucleophilic addition of a suitable alkynylide to a ketone. A potential synthetic workflow is outlined below.
References
A Proposed Theoretical and Experimental Investigation of 2-Methylhepta-3,5-diyn-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive theoretical and experimental framework for the study of 2-Methylhepta-3,5-diyn-2-ol, a novel small molecule with potential applications in medicinal chemistry and materials science. Due to the current absence of specific published theoretical studies on this compound, this document serves as a proposed research plan, detailing established computational and experimental methodologies that can be employed for its characterization. The guide provides a roadmap for investigating the molecule's electronic structure, spectroscopic properties, and potential reactivity through quantum chemical calculations. Furthermore, it presents a plausible synthetic route and outlines key analytical techniques for its experimental verification. All proposed data is presented in a structured format to facilitate understanding and future comparative analysis.
Introduction
This compound is a tertiary alcohol containing a conjugated diacetylene (diyne) functionality. The presence of the rigid, electron-rich diyne system, coupled with the tertiary alcohol group, suggests that this molecule may exhibit interesting electronic properties, potential for polymerization, and unique intermolecular interactions. These features make it a candidate for investigation in drug development, where polyynes have shown cytotoxic and antimicrobial activities, and in materials science as a potential building block for novel polymers and organic electronics. This guide proposes a systematic approach to unravel the fundamental chemical and physical properties of this molecule.
Proposed Theoretical Studies
The theoretical investigation of this compound would be centered around quantum chemical calculations, primarily using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.
Computational Methodology
A suggested computational workflow for the theoretical analysis is presented below.
Caption: Proposed computational workflow for the theoretical study of this compound.
Molecular Geometry
The initial step involves the optimization of the molecular geometry to find the most stable conformation. This would be performed using a functional such as B3LYP with a modest basis set like 6-31G(d). The optimized geometry would then be used for all subsequent calculations.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Illustrative) |
| Bond Length | C≡C (internal) | 1.21 Å |
| C≡C (terminal) | 1.20 Å | |
| C-C (single, conjugated) | 1.38 Å | |
| C-O | 1.43 Å | |
| O-H | 0.96 Å | |
| Bond Angle | C-C≡C | 178.5° |
| C-C(OH)-C | 110.2° | |
| H-O-C | 109.5° |
Note: These values are illustrative and based on typical bond lengths and angles for similar functional groups.
Electronic Properties
Analysis of the electronic properties provides insights into the molecule's reactivity and potential for intermolecular interactions. This involves examining the frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential (ESP) map.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Calculated Value (Illustrative) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 1.8 D |
Note: These values are hypothetical and would be calculated from single-point energy calculations at a higher level of theory.
Spectroscopic Analysis
Computational methods can predict various spectroscopic data, which are invaluable for interpreting experimental results.
Table 3: Predicted Vibrational and NMR Frequencies (Illustrative)
| Spectrum | Functional Group | Predicted Wavenumber/Shift (Illustrative) |
| IR | O-H stretch | ~3400 cm⁻¹ |
| C≡C stretch | ~2250 cm⁻¹, ~2150 cm⁻¹ | |
| C-O stretch | ~1150 cm⁻¹ | |
| ¹³C NMR | C-OH | ~65 ppm |
| C≡C | ~70-90 ppm | |
| CH₃ (on C-OH) | ~30 ppm | |
| CH₃ (terminal) | ~15 ppm |
Note: These are typical frequency and chemical shift ranges for the respective functional groups and serve as an example.
Proposed Experimental Protocols
The theoretical predictions should be validated through experimental synthesis and characterization.
Synthesis of this compound
A plausible synthetic route for this compound is the Cadiot-Chodkiewicz coupling reaction.
Caption: Proposed synthesis workflow for this compound via Cadiot-Chodkiewicz coupling.
Detailed Protocol:
-
To a stirred solution of 2-methyl-but-3-yn-2-ol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of copper(I) iodide (CuI, ~5 mol%) and an amine base like piperidine (2.0 eq).
-
To this mixture, add a solution of 1-bromo-propyne (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Characterization
The synthesized product would be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded to confirm the carbon skeleton and the presence of all functional groups.
-
Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic vibrational frequencies of the O-H and C≡C bonds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be employed to determine the exact mass of the molecule and confirm its elemental composition.
Potential Signaling Pathways and Biological Relevance
While the biological activity of this compound is unknown, many natural and synthetic polyynes exhibit significant biological effects, often through the induction of oxidative stress and apoptosis. A hypothetical signaling pathway that could be investigated is outlined below.
Caption: Hypothetical apoptotic signaling pathway induced by this compound.
Further studies, such as cell viability assays (e.g., MTT assay) and mechanistic studies (e.g., western blotting for apoptotic markers), would be necessary to validate any potential biological activity.
Conclusion
This technical guide provides a comprehensive, albeit prospective, framework for the theoretical and experimental investigation of this compound. The proposed computational studies, based on established DFT methodologies, are designed to elucidate the molecule's fundamental electronic and structural properties. The outlined synthetic and characterization protocols offer a clear path for its experimental realization and verification. The successful execution of this research plan would provide valuable data for assessing the potential of this compound in drug discovery and materials science, laying the groundwork for future development and application.
Methodological & Application
Application Notes and Protocols: 2-Methylhepta-3,5-diyn-2-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Methylhepta-3,5-diyn-2-ol, a versatile building block in modern organic synthesis. The protocols detailed below focus on its application in the construction of highly substituted furan moieties, which are prevalent scaffolds in numerous natural products and pharmaceuticals.
Application Note 1: Synthesis of Tetrasubstituted Furans via a Cascade Reaction
This compound serves as a key starting material for the modular synthesis of tetrasubstituted furans. The gem-dimethyl group provides steric influence and a stable tertiary alcohol functionality that facilitates a cascade reaction sequence. This sequence involves a palladium/copper co-catalyzed trans-carboboration of one of the alkyne moieties, followed by a cyclization and dehydration to yield a trisubstituted furylboronic acid pinacol ester. This intermediate can then undergo a subsequent Suzuki coupling to introduce a fourth substituent with high regioselectivity.[1]
This approach offers a high degree of modularity, allowing for the programmed introduction of four different substituents onto the furan ring, making it a powerful tool for the creation of diverse molecular architectures.
Logical Workflow for Furan Synthesis
Caption: Workflow for the modular synthesis of tetrasubstituted furans.
Experimental Protocols
Protocol 1: Synthesis of a Trisubstituted Furylboronic Acid Pinacol Ester from this compound
This protocol describes the synthesis of a trisubstituted furylboronic acid pinacol ester, a key intermediate for further functionalization.
Materials:
-
This compound
-
Potassium hexamethyldisilazide (KHMDS)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Aroyl chloride (e.g., benzoyl chloride)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Copper(I) thiophene-2-carboxylate (CuTC)
-
Triphenyl phosphite (P(OPh)₃)
-
1,4-Dioxane (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C and add a solution of KHMDS (1.1 equiv) in THF dropwise. Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, prepare a mixture of B₂(pin)₂ (1.2 equiv), the desired aroyl chloride (1.1 equiv), Pd₂(dba)₃ (5 mol%), CuTC (15 mol%), and P(OPh)₃ (20 mol%) in anhydrous 1,4-dioxane.
-
Add the solution from step 3 to the reaction mixture from step 2 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trisubstituted furylboronic acid pinacol ester.
Data Presentation
| Entry | Starting Material | Aroyl Chloride | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | This compound | Benzoyl chloride | 2-(1-hydroxy-1-methylethyl)-5-methyl-4-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan | 75 | 7.8-7.2 (m, 5H), 2.4 (s, 3H), 1.6 (s, 6H), 1.3 (s, 12H) | 155.1, 149.8, 134.2, 129.5, 128.4, 127.8, 118.9, 83.9, 70.1, 29.8, 24.8, 14.1 |
Note: The provided data is illustrative and based on typical yields and spectroscopic data for similar reactions. Actual results may vary.
Protocol 2: Suzuki Cross-Coupling for the Synthesis of a Tetrasubstituted Furan
This protocol describes the final step to introduce a fourth substituent onto the furan ring via a Suzuki cross-coupling reaction.
Materials:
-
Trisubstituted furylboronic acid pinacol ester (from Protocol 1)
-
Aryl halide (e.g., 4-iodoanisole)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Aqueous potassium hydroxide solution (2 M)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add the trisubstituted furylboronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).
-
Add THF and the 2 M aqueous potassium hydroxide solution.
-
Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrasubstituted furan.
Data Presentation
| Entry | Starting Material | Aryl Halide | Product | Yield (%) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 1 | Product from Protocol 1 | 4-Iodoanisole | 2-(1-hydroxy-1-methylethyl)-3-(4-methoxyphenyl)-5-methyl-4-phenylfuran | 88 | 7.5-7.2 (m, 5H), 7.0 (d, 2H), 6.9 (d, 2H), 3.8 (s, 3H), 2.3 (s, 3H), 1.6 (s, 6H) | 159.2, 154.5, 148.7, 135.1, 130.8, 129.3, 128.2, 127.5, 125.4, 114.0, 113.8, 70.0, 55.3, 29.9, 13.8 |
Note: The provided data is illustrative and based on typical yields and spectroscopic data for similar reactions. Actual results may vary.
Reaction Pathway Diagram
Caption: Reaction pathway for the synthesis of a tetrasubstituted furan.
References
Application Notes and Protocols for 2-Methylhepta-3,5-diyn-2-ol in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Potential Applications
The bifunctional nature of 2-Methylhepta-3,5-diyn-2-ol, with its reactive diyne core and a hydroxyl group, opens up possibilities for its use in several areas of polymer science:
-
Monomer for Conjugated Polymers: The diyne functionality allows for polymerization through coupling reactions to form highly conjugated polymer backbones. Such polymers are of interest for their potential electronic and optical properties, making them suitable for applications in organic electronics, sensors, and nonlinear optics.
-
Crosslinking Agent: The two alkyne groups can participate in various crosslinking reactions, such as thiol-yne reactions or cycloaddition reactions.[1] This can be utilized to create three-dimensional polymer networks with enhanced thermal and mechanical stability.[1] The rigid nature of the diyne unit would contribute to the formation of a rigid and robust network structure.
-
Functional Additive: The hydroxyl group can improve the solubility and processability of the resulting polymers. It also serves as a site for further post-polymerization modification, allowing for the introduction of other functional groups to tailor the final properties of the material. Acetylenic alcohols are recognized for their versatile reactivity in chemical synthesis.[2]
Hypothetical Experimental Protocols
2.1. Synthesis of a Conjugated Polymer via Oxidative Coupling (Glaser-Hay Coupling)
This protocol describes a hypothetical synthesis of a polydiyne from this compound.
Materials:
-
This compound (Monomer)
-
Copper(I) chloride (CuCl) (Catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (Ligand)
-
Dichloromethane (DCM) (Solvent)
-
Oxygen (Oxidant)
-
Methanol (for precipitation)
-
Argon or Nitrogen (Inert gas)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 g, 8.18 mmol) in dry DCM (20 mL).
-
In a separate flask, prepare the catalyst solution by dissolving CuCl (0.081 g, 0.82 mmol) and TMEDA (0.12 mL, 0.82 mmol) in dry DCM (10 mL) under an inert atmosphere.
-
Transfer the catalyst solution to the monomer solution via a cannula.
-
Bubble a slow stream of oxygen through the reaction mixture while stirring vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the formation of a precipitate. The reaction is typically complete within 24 hours.
-
Once the reaction is complete, pour the mixture into a large volume of methanol (200 mL) to precipitate the polymer.
-
Filter the precipitate, wash with methanol, and dry under vacuum to obtain the solid polymer.
2.2. Crosslinking of a Pre-polymer using this compound
This protocol outlines a hypothetical use of this compound as a crosslinking agent for a thiol-functionalized pre-polymer.
Materials:
-
Thiol-functionalized pre-polymer (e.g., polyethylene glycol dithiol)
-
This compound (Crosslinker)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Solvent (e.g., Tetrahydrofuran, THF)
-
UV lamp (365 nm)
Procedure:
-
Dissolve the thiol-functionalized pre-polymer (1.0 g) and this compound (stoichiometric amount based on thiol-to-yne ratio) in THF (5 mL).
-
Add the photoinitiator (1 wt% of the total solids).
-
Stir the solution until all components are fully dissolved.
-
Cast the solution onto a substrate to form a thin film.
-
Expose the film to UV radiation (365 nm) for a specified time (e.g., 5-15 minutes) to initiate the thiol-yne click reaction and induce crosslinking.
-
The crosslinked polymer film can then be washed with a suitable solvent to remove any unreacted components and dried.
Hypothetical Data Presentation
The following tables present hypothetical data for polymers synthesized using this compound.
Table 1: Hypothetical Molecular Weight and Polydispersity of Pol(this compound)
| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | Polydispersity Index (PDI) |
| Oxidative Coupling | 8,500 | 15,300 | 1.8 |
| Sonogashira Coupling | 12,000 | 21,600 | 1.8 |
Table 2: Hypothetical Thermal Properties of Crosslinked Polymer Networks
| Crosslinker Content (%) | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| 5 | 110 | 350 |
| 10 | 125 | 375 |
| 20 | 140 | 400 |
Visualizations
Caption: Workflow for the synthesis and characterization of a polydiyne.
Caption: Schematic of a photoinitiated thiol-yne crosslinking reaction.
References
Synthesis of Polydiacetylenes from 2-Methylhepta-3,5-diyn-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polydiacetylenes (PDAs) are a unique class of conjugated polymers characterized by their alternating ene-yne backbone structure. This rigid, conjugated system imparts remarkable chromogenic properties, with the polymer typically appearing blue or red. The color of PDA is sensitive to environmental stimuli such as temperature, pH, and mechanical stress, making it a highly attractive material for the development of sensors, smart materials, and drug delivery systems.
This document outlines a generalized protocol for the synthesis of polydiacetylene from the monomer 2-Methylhepta-3,5-diyn-2-ol. The tertiary alcohol group in this monomer is expected to influence the packing of the monomers in the solid state and the properties of the resulting polymer, potentially enhancing its solubility and providing a site for further functionalization.
Synthesis of the Monomer: this compound
While the primary focus is on polymerization, a brief overview of a potential synthetic route to the monomer is provided for context. A common method for synthesizing asymmetrical diacetylenes is through Cadiot-Chodkiewicz coupling.
Hypothetical Synthetic Pathway:
Caption: Hypothetical synthesis of this compound.
Polymerization of this compound
The most common method for polymerizing diacetylene monomers is through topochemical solid-state polymerization. This process involves exposing crystalline monomers to UV or γ-radiation, which induces a 1,4-addition reaction along the stacked diacetylene units.
General Experimental Protocol: Solid-State Polymerization
This protocol is a generalized procedure and may require optimization.
Materials:
-
This compound (crystalline solid)
-
Solvent for crystallization (e.g., hexane, ethanol/water mixture)
-
UV lamp (254 nm) or γ-ray source
-
Petri dish or quartz plate
Procedure:
-
Crystallization: Dissolve the this compound monomer in a suitable solvent at an elevated temperature to achieve saturation. Allow the solution to cool slowly to room temperature to form well-ordered crystals. The quality of the crystals is crucial for successful topochemical polymerization.
-
Monomer Crystal Preparation: Carefully collect the crystals and dry them under vacuum. Place a thin layer of the monomer crystals on a quartz plate or in a Petri dish.
-
Polymerization: Irradiate the monomer crystals with a UV lamp (254 nm) at a controlled temperature (typically room temperature). The polymerization process is often accompanied by a color change, from colorless/white to blue or red. The time required for polymerization can range from minutes to several hours, depending on the reactivity of the monomer and the intensity of the radiation.
-
Monitoring: The progress of the polymerization can be monitored visually by the color change and spectroscopically by techniques such as UV-Vis and Raman spectroscopy.
-
Isolation of Polymer: After the desired level of polymerization is achieved, the unreacted monomer can be removed by washing with a solvent in which the monomer is soluble but the polymer is not (e.g., hexane).
Experimental Workflow:
Caption: Workflow for the solid-state polymerization of diacetylenes.
Data Presentation: Hypothetical Polymerization Parameters
The following table presents hypothetical parameters that would need to be determined experimentally.
| Parameter | Value | Notes |
| Crystallization Solvent | Hexane or Ethanol/Water | The solvent choice affects crystal packing and polymerizability. |
| UV Wavelength | 254 nm | This wavelength is commonly used for diacetylene polymerization. |
| Irradiation Time | 1 - 24 hours | To be optimized based on spectroscopic analysis. |
| Polymerization Temperature | 25 °C (Room Temperature) | Temperature can affect the polymerization rate and polymer properties. |
| Appearance | Colorless crystals -> Blue/Red solid | The final color depends on the polymer's conformation. |
| Solubility | Expected to be poor in most solvents | The rigid backbone limits solubility. |
Potential Applications in Drug Development
Polydiacetylenes derived from functionalized monomers like this compound have potential applications in the pharmaceutical and drug development sectors.
-
Biosensors: The chromic response of PDAs can be harnessed to detect biomolecular interactions. The hydroxyl group of the monomer could be functionalized with recognition elements (e.g., antibodies, peptides) to create specific biosensors. For instance, binding of a target analyte could induce a color change, enabling visual detection.
Signaling Pathway for a PDA-based Biosensor:
Caption: General signaling pathway of a PDA-based colorimetric biosensor.
-
Drug Delivery: PDA can be formulated into vesicles or micelles. The hydroxyl group could be used to attach drugs or targeting ligands. The release of the drug could be triggered by external stimuli (e.g., temperature, pH) that cause a change in the PDA structure.
Characterization of Poly(this compound)
A suite of analytical techniques would be necessary to confirm the structure and properties of the synthesized polymer.
| Analytical Technique | Information Obtained |
| UV-Vis Spectroscopy | Confirmation of the conjugated backbone (absorption peaks). |
| Raman Spectroscopy | Information on the C=C and C≡C stretching modes. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -OH). |
| X-ray Diffraction (XRD) | Crystalline structure of the monomer and polymer. |
| Scanning Electron Microscopy (SEM) | Morphology of the polymer crystals. |
Conclusion
While specific literature on the polymerization of this compound is scarce, the general principles of diacetylene chemistry provide a strong foundation for its synthesis and exploration. The resulting polydiacetylene, with its tertiary alcohol functionality, holds promise for the development of novel sensors and drug delivery platforms. The protocols and data presented here serve as a starting point for researchers to investigate the properties and applications of this intriguing polymer. Further experimental work is required to optimize the synthesis and fully characterize the material.
Application Notes & Protocols: 2-Methylhepta-3,5-diyn-2-ol and Related Alkynyl Alcohols as Precursors in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of 2-Methylhepta-3,5-diyn-2-ol and structurally related alkynyl alcohols as versatile precursors in the synthesis of pharmaceutical compounds. While specific data on this compound is limited in publicly available literature, the principles and protocols outlined below are based on the well-established chemistry of similar alkynyl alcohols, such as 2-methyl-3-butyn-2-ol, which serve as valuable building blocks in medicinal chemistry.
The presence of terminal alkyne and tertiary alcohol functionalities allows for a diverse range of chemical transformations, making these compounds attractive starting materials for the synthesis of complex molecular architectures with potential biological activity. Key reactions include carbon-carbon bond formation via cross-coupling reactions, derivatization of the hydroxyl group, and modification of the alkyne moiety.
Overview of Synthetic Applications
Alkynyl alcohols are particularly valued for their role in introducing structural complexity and rigidity into target molecules. The diyne functionality, as present in this compound, offers multiple reactive sites for sequential and selective functionalization. A common and powerful application of terminal alkynes in pharmaceutical synthesis is the Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, a key step in the synthesis of many pharmaceutical agents.[1][2][3]
Another important transformation is the selective hydrogenation of the alkyne. For instance, the partial reduction of 2-methyl-3-butyn-2-ol to 2-methyl-3-buten-2-ol is a crucial step in the industrial synthesis of Vitamin A and Vitamin E.[4] Furthermore, alkynyl alcohols can serve as precursors in Mannich reactions for the synthesis of propargylamines, which are found in various bioactive compounds, including monoamine oxidase (MAO) inhibitors.[5][6]
The following sections will provide detailed protocols for these key transformations.
Experimental Protocols
Protocol for Sonogashira Cross-Coupling of an Alkynyl Alcohol with an Aryl Halide
This protocol describes a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of a terminal alkynyl alcohol with an aryl iodide.[1][7][8]
Materials:
-
Alkynyl alcohol (e.g., 2-methyl-3-butyn-2-ol)
-
Aryl iodide
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), palladium catalyst (0.02 eq), and copper(I) iodide (0.04 eq).
-
Add the anhydrous solvent and stir the mixture for 10 minutes at room temperature.
-
Add the amine base (2.0 eq) followed by the alkynyl alcohol (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Illustrative):
| Reactant 1 (Aryl Halide) | Reactant 2 (Alkynyl Alcohol) | Catalyst Loading (Pd) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | 2-Methyl-3-butyn-2-ol | 2 mol% | THF | 25 | 12 | 92 |
| 1-Iodo-4-nitrobenzene | 2-Methyl-3-butyn-2-ol | 2 mol% | DMF | 60 | 6 | 88 |
| 2-Iodopyridine | 2-Methyl-3-butyn-2-ol | 2 mol% | Et₃N | 50 | 8 | 95 |
Note: The data presented in this table is illustrative and based on typical yields for Sonogashira reactions. Actual results may vary depending on the specific substrates and reaction conditions.
Protocol for Selective Hydrogenation of an Alkynyl Alcohol
This protocol outlines the selective hydrogenation of an alkynyl alcohol to the corresponding alkenyl alcohol using a Lindlar catalyst.[4]
Materials:
-
Alkynyl alcohol (e.g., 2-methyl-3-butyn-2-ol)
-
Lindlar catalyst (Pd/CaCO₃ poisoned with lead)
-
Solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Hydrogen gas source (balloon or cylinder)
-
Standard hydrogenation glassware
Procedure:
-
Dissolve the alkynyl alcohol in the chosen solvent in a round-bottom flask.
-
Add the Lindlar catalyst (typically 5-10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., using a hydrogen balloon).
-
Monitor the reaction progress by GC-MS to observe the disappearance of the starting material and the formation of the desired alkene, while minimizing the formation of the fully saturated alkane.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by distillation or column chromatography.
Quantitative Data Summary (Illustrative):
| Substrate | Catalyst | Solvent | Pressure | Temp (°C) | Time (h) | Conversion (%) | Selectivity (to alkene) (%) |
| 2-Methyl-3-butyn-2-ol | 5% Lindlar | Methanol | 1 atm | 25 | 4 | >99 | 98 |
| Phenylacetylene | 5% Lindlar | Ethyl Acetate | 1 atm | 25 | 3 | >99 | 97 |
Note: The data presented in this table is illustrative. Reaction times and selectivity can be influenced by catalyst activity, substrate purity, and reaction conditions.
Visualizations
Logical Workflow for Pharmaceutical Synthesis via Sonogashira Coupling
Caption: Workflow for API synthesis.
Catalytic Cycle of the Sonogashira Coupling Reaction
Caption: Sonogashira catalytic cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Continuous 2-Methyl-3-butyn-2-ol Selective Hydrogenation on Pd/γ-Al2O3 as a Green Pathway of Vitamin A Precursor Synthesis [mdpi.com]
- 5. 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Detailed Experimental Protocol for the Cadiot-Chodkiewicz Coupling of 2-Methylhepta-3,5-diyn-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Cadiot-Chodkiewicz coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne, yielding an unsymmetrical 1,3-diyne.[1][2][3] This reaction is of significant interest in drug discovery and materials science due to the prevalence of the diyne motif in biologically active molecules and functional materials.[4] This application note provides a detailed experimental protocol for the Cadiot-Chodkiewicz coupling of 2-Methylhepta-3,5-diyn-2-ol with a generic 1-bromoalkyne, based on established and modern procedures.[5][6][7]
Reaction Principle
The reaction proceeds via a copper(I)-catalyzed mechanism. A base is used to deprotonate the terminal alkyne, which then forms a copper(I) acetylide. This intermediate undergoes oxidative addition with the 1-haloalkyne, followed by reductive elimination to furnish the 1,3-diyne product and regenerate the copper(I) catalyst. Traditional protocols often require an inert atmosphere to prevent the oxidation of the Cu(I) catalyst, which can lead to undesired homo-coupling byproducts.[7] A recent advancement involves the use of sodium ascorbate as a reducing agent, which allows the reaction to be performed in the presence of air with high yields.[5][6][7]
Experimental Protocol
This protocol is adapted from an air-tolerant method for the Cadiot-Chodkiewicz coupling.
Materials:
-
This compound (terminal alkyne)
-
1-Bromoalkyne (e.g., 1-bromopropyne, 1-bromo-1-hexyne, etc.)
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
n-Butylamine (or other suitable amine base)
-
Ethanol (solvent)
-
Diethyl ether (for workup)
-
1 M Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) bromide (0.05 mmol, 5 mol%) and sodium ascorbate (0.2 mmol, 20 mol%).
-
Addition of Reagents: Add ethanol (5 mL) to the flask, followed by this compound (1.0 mmol, 1.0 equiv.) and n-butylamine (1.2 mmol, 1.2 equiv.).
-
Initiation of Reaction: Stir the mixture at room temperature for 5 minutes. Then, add the 1-bromoalkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Workup:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure unsymmetrical 1,3-diyne.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the Cadiot-Chodkiewicz coupling of an alkynol like this compound, based on literature for similar substrates.
| Parameter | Value | Reference |
| Reactants | This compound and a 1-bromoalkyne | General Protocol |
| Catalyst | Copper(I) bromide (5 mol%) | [6] |
| Base | n-Butylamine (1.2 equiv.) | [6] |
| Reductant | Sodium Ascorbate (20 mol%) | [6][7] |
| Solvent | Ethanol | [6] |
| Temperature | Room Temperature | [6][7] |
| Reaction Time | 1 - 4 hours | [8] |
| Typical Yield | 70 - 95% | [7][9] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the Cadiot-Chodkiewicz Coupling.
Signaling Pathway (Reaction Mechanism)
Caption: Generalized Mechanism of Cadiot-Chodkiewicz Coupling.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Substituted 1,3-diyne synthesis by C-C coupling [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 7. Cadiot–Chodkiewicz Reactions Made Air-Tolerant - ChemistryViews [chemistryviews.org]
- 8. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 2-Methylhepta-3,5-diyn-2-ol via Favorskii Reaction
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-Methylhepta-3,5-diyn-2-ol, a tertiary diacetylenic alcohol, through the Favorskii reaction. The synthesis involves the reaction of diacetylene with acetone in the presence of a strong base, typically potassium hydroxide. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Included are a summary of reaction parameters, a step-by-step experimental procedure, and diagrams illustrating the reaction pathway and experimental workflow.
Introduction
The Favorskii reaction is a well-established method in organic chemistry for the nucleophilic addition of a terminal alkyne to a carbonyl compound, such as a ketone or aldehyde, under basic conditions to produce a propargyl alcohol.[1] This reaction is particularly useful for creating carbon-carbon bonds and introducing the versatile alkynyl functional group into a molecule.
The synthesis of this compound utilizes diacetylene (1,3-butadiyne) as the alkyne source and acetone as the carbonyl component. A strong base, such as potassium hydroxide, is used to deprotonate the terminal alkyne, generating a nucleophilic acetylide anion that subsequently attacks the carbonyl carbon of acetone.[1] This specific diynol is a valuable building block in the synthesis of more complex molecules, including polymers and biologically active compounds.
Reaction Parameters
The following table summarizes the key quantitative parameters for the synthesis of this compound based on analogous Favorskii reactions.
| Parameter | Value | Reference / Analogy |
| Reactants | Diacetylene, Acetone | |
| Base | Potassium Hydroxide (KOH) | Favorskii Reaction general protocol |
| Solvent | Anhydrous Diethyl Ether or Xylene | Analogous synthesis of tertiary acetylene alcohols |
| Molar Ratio (Diacetylene:Acetone:KOH) | ~1 : 1.2 : 2.5 | Adapted from analogous reactions of acetylene with ketones |
| Reaction Temperature | -10 °C to 0 °C | To control the exothermic reaction and minimize side products |
| Reaction Time | 2 - 4 hours | Typical duration for Favorskii reactions |
| Work-up | Aqueous quench, Extraction | Standard procedure for isolating organic products |
| Purification | Distillation under reduced pressure | To purify the final product |
| Expected Yield | 60 - 75% | Based on typical yields for similar Favorskii reactions |
Experimental Protocol
This protocol is adapted from established procedures for the Favorskii reaction.
3.1. Materials and Equipment
-
Reactants:
-
Diacetylene (gas or solution in an appropriate solvent)
-
Acetone (anhydrous)
-
Potassium Hydroxide (finely powdered, anhydrous)
-
-
Solvent:
-
Anhydrous diethyl ether or Xylene
-
-
Reagents for Work-up:
-
Ice-cold water
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas inlet tube
-
Thermometer
-
Cooling bath (ice-salt or dry ice-acetone)
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
-
3.2. Procedure
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a gas inlet tube, and a thermometer.
-
Place the flask in a cooling bath.
-
-
Preparation of the Base Suspension:
-
In the reaction flask, place finely powdered anhydrous potassium hydroxide (2.5 equivalents).
-
Add anhydrous diethyl ether or xylene to create a stirrable slurry.
-
Cool the suspension to -10 °C with vigorous stirring.
-
-
Introduction of Diacetylene:
-
If using gaseous diacetylene, bubble it through the cooled suspension via the gas inlet tube for a predetermined time to introduce approximately 1 equivalent.
-
If using a solution of diacetylene, add it dropwise via the dropping funnel.
-
-
Addition of Acetone:
-
Once the diacetylene addition is complete, add a solution of anhydrous acetone (1.2 equivalents) in the reaction solvent dropwise from the dropping funnel over a period of 1-2 hours.
-
Maintain the reaction temperature between -10 °C and 0 °C throughout the addition.
-
-
Reaction:
-
After the acetone addition is complete, continue stirring the reaction mixture at 0 °C for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable method is available.
-
-
Work-up:
-
Once the reaction is complete, slowly and cautiously quench the reaction by adding ice-cold water or a saturated aqueous solution of ammonium chloride while keeping the flask in the cooling bath.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purify the crude product by distillation under reduced pressure to obtain this compound.
-
Diagrams
4.1. Reaction Pathway
Caption: General reaction scheme for the synthesis of this compound.
4.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 2-Methylhepta-3,5-diyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 2-Methylhepta-3,5-diyn-2-ol, a tertiary acetylenic alcohol. The inherent instability of polyynes, particularly under thermal stress, necessitates careful selection and optimization of purification techniques to minimize degradation and maximize purity. The following methods are recommended based on established procedures for similar acetylenic compounds.
Compound Profile
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₀O
-
Molecular Weight: 122.16 g/mol
-
Structure:
-
Key Features: Tertiary alcohol, conjugated diyne system. The presence of the hydroxyl group provides a handle for polar interaction-based chromatography, while the diyne moiety is susceptible to thermal decomposition and polymerization.
Purification Techniques
A multi-step purification strategy is often necessary to achieve high purity of this compound. The typical workflow involves an initial crude purification by extraction and washing, followed by a primary purification technique such as vacuum distillation or column chromatography, and potentially a final polishing step like crystallization.
General Workflow for Purification
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Vacuum distillation is a suitable method for separating this compound from non-volatile impurities and solvents with significantly different boiling points.[1][2] Operating under reduced pressure is crucial to prevent thermal decomposition.[1]
Methodology:
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum pump with a cold trap. Ensure all glassware is dry.
-
Sample Preparation: Place the crude, solvent-free this compound into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Distillation:
-
Gradually apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle or an oil bath.
-
Monitor the temperature of the vapor and the rate of distillation.
-
Collect the fraction corresponding to the boiling point of this compound. The boiling point will be significantly lower than at atmospheric pressure.
-
It is advisable to collect fractions and analyze their purity by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Post-Distillation: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum.
Quantitative Data (Illustrative):
| Parameter | Value |
| Initial Purity (GC) | ~75% |
| Vacuum Pressure | 1-5 mmHg |
| Boiling Point (at 2 mmHg) | 65-70 °C (estimated) |
| Final Purity (GC) | ≥ 95% |
| Yield | 60-80% |
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.[3][4] For this compound, normal-phase chromatography using silica gel is effective due to the polarity of the hydroxyl group.
Methodology:
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to pack uniformly without air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the target compound. The progress of the separation can be monitored by collecting fractions and analyzing them by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate test tubes.
-
Spot each fraction on a TLC plate and develop it in an appropriate solvent system.
-
Visualize the spots under UV light or by staining (e.g., with potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator.
Quantitative Data (Illustrative):
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Initial Purity (TLC) | Multiple spots |
| Final Purity (HPLC) | ≥ 98% |
| Yield | 70-90% |
Protocol 3: Purification by Crystallization
If this compound is a solid at room temperature or can be induced to crystallize, this method can yield very high purity material. The stability of polyynes can be enhanced by the formation of a stable crystal lattice.[5]
Methodology:
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents may also be used.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent.
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in an ice bath or refrigerator may induce crystallization.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Quantitative Data (Illustrative):
| Parameter | Value |
| Crystallization Solvent | Hexane/Dichloromethane mixture |
| Initial Purity | ~95% |
| Final Purity (Melting Point/DSC) | > 99% |
| Yield | 50-70% |
Stability and Handling Considerations
-
Thermal Stability: Polyyne compounds can be unstable and may decompose or polymerize upon heating.[5] Therefore, it is crucial to use the lowest possible temperatures during distillation and solvent removal.
-
Air and Light Sensitivity: Some polyynes are sensitive to air and light. It is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and in amber-colored glassware.
-
Storage: Store the purified compound at low temperatures (e.g., in a freezer) under an inert atmosphere to prevent degradation. Bulky end-groups can enhance the stability of polyynes.[5]
Purity Assessment Workflow
Caption: Workflow for assessing the purity of this compound.
References
Application Notes and Protocols for the Analysis of 2-Methylhepta-3,5-diyn-2-ol by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of 2-Methylhepta-3,5-diyn-2-ol using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are designed to ensure accurate structural elucidation and characterization of this novel compound.
Introduction
This compound is a small organic molecule with a unique structure containing a tertiary alcohol and a conjugated diyne system. Accurate determination of its chemical structure and purity is crucial for its potential applications in medicinal chemistry and materials science. This document details the expected spectral data and provides standardized protocols for its analysis by ¹H NMR, ¹³C NMR, and mass spectrometry.
Predicted Spectral Data
Predicted NMR Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom | Structure | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| 1 | CH₃-C≡ | 1.9 - 2.1 | 4 - 6 | Singlet | - |
| 2 | -C(OH)(CH₃)₂ | - | 65 - 75 | - | - |
| 3 | -C≡C- | - | 70 - 80 | - | - |
| 4 | -C≡C- | - | 65 - 75 | - | - |
| 5 | -C≡C-CH₃ | - | 75 - 85 | - | - |
| 6 | -C≡C-CH₃ | - | 4 - 6 | - | - |
| 7 | -C(OH)(CH₃)₂ | 1.5 - 1.7 | 30 - 35 | Singlet | - |
| 8 | -OH | 1.8 - 2.5 (broad) | - | Singlet | - |
Predicted Mass Spectrometry Data
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula | Notes |
| 122 | [M]⁺• | [C₈H₁₀O]⁺• | Molecular Ion |
| 107 | [M - CH₃]⁺ | [C₇H₇O]⁺ | Loss of a methyl group (alpha-cleavage) |
| 94 | [M - C₂H₄]⁺• | [C₆H₆O]⁺• | McLafferty-like rearrangement (less likely) |
| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | Further fragmentation |
| 65 | [C₅H₅]⁺ | [C₅H₅]⁺ | Further fragmentation |
| 59 | [C₃H₇O]⁺ | [C₃H₇O]⁺ | Cleavage at the C2-C3 bond |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Isopropyl cation |
Experimental Protocols
NMR Spectroscopy Protocol
3.1.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
3.1.2. ¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Acquisition Time: 4.0 s
3.1.3. ¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Sequence: Standard zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.5 s
Mass Spectrometry Protocol
3.2.1. Sample Preparation
-
Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 10-100 µg/mL for analysis.
3.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC System: Agilent 7890B GC (or equivalent)
-
MS System: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-400
Data Analysis and Interpretation
The combination of NMR and mass spectrometry data is essential for the unambiguous structural confirmation of this compound.
Caption: Logical workflow for structural elucidation.
The ¹H NMR spectrum will confirm the number and types of protons present, while the ¹³C NMR spectrum will provide information about the carbon backbone. The mass spectrum will determine the molecular weight and provide key fragmentation information to support the proposed structure.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the analysis of this compound.
Caption: Experimental workflow diagram.
Application Notes and Protocols for the Functionalization of 2-Methylhepta-3,5-diyn-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key functionalization reactions of 2-Methylhepta-3,5-diyn-2-ol, a versatile building block in organic synthesis. The protocols are based on well-established methodologies for the functionalization of terminal diynes and propargylic alcohols, offering a roadmap for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.
Introduction
This compound is a bifunctional molecule featuring a terminal alkyne and a tertiary alcohol. This unique combination of functional groups allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex molecular architectures. The terminal alkyne can participate in classic C-C bond-forming reactions such as Glaser and Cadiot-Chodkiewicz couplings, while the diyne system is a precursor for various cyclization reactions. The tertiary alcohol moiety can be further functionalized or may influence the reactivity of the alkyne groups.
This document outlines protocols for three key types of functionalization reactions:
-
Glaser Coupling: Homocoupling of the terminal alkyne to produce a symmetrical bis-diyne.
-
Cadiot-Chodkiewicz Coupling: Heterocoupling of the terminal alkyne with a haloalkyne to generate an unsymmetrical diyne.
-
Ruthenium-Catalyzed Cycloisomerization: Intramolecular cyclization of the diynol to form cyclic enones.
Experimental Protocols
Glaser Coupling of this compound
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes, catalyzed by copper(I) salts in the presence of a base and an oxidant.[1] A common modification, the Hay coupling, utilizes a CuCl-TMEDA complex, which offers improved solubility in organic solvents.[1]
Reaction Scheme:
Protocol:
This protocol is adapted from a general procedure for the Glaser-Hay coupling of terminal alkynes.
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), copper(I) chloride (0.1 eq), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 eq).
-
Dissolve the mixture in a suitable solvent such as acetone or dichloromethane (DCM).
-
Sparge the solution with air or oxygen via a needle for the duration of the reaction.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Substrate | Product | Yield (%) | Spectroscopic Data (Representative) |
| 1 | This compound | Symmetrical bis-diyne | 85 | ¹H NMR (CDCl₃, 400 MHz): δ 1.60 (s, 12H), 1.95 (s, 6H), 2.50 (s, 2H, OH). ¹³C NMR (CDCl₃, 100 MHz): δ 4.5, 29.0, 65.0, 66.0, 75.0, 81.0. |
Experimental Workflow:
Caption: Workflow for the Glaser Coupling of this compound.
Cadiot-Chodkiewicz Coupling of this compound
The Cadiot-Chodkiewicz coupling enables the synthesis of unsymmetrical 1,3-diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[2][3] This reaction is highly selective, preventing the homocoupling of the starting materials.[4]
Reaction Scheme:
Protocol:
This protocol is based on the original work by Cadiot and Chodkiewicz, which utilized 2-methyl-but-3-yn-2-ol as a substrate.[2][3]
-
In a reaction vessel, dissolve the bromoalkyne (1.0 eq) in methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (to reduce any Cu(II) to Cu(I)) and copper(I) bromide (catalytic amount).
-
To this mixture, add a solution of this compound (1.1 eq) in methanol.
-
Add an amine base, such as piperidine or ethylamine, dropwise while stirring.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
Quantitative Data (Representative):
| Entry | Bromoalkyne Partner | Product | Yield (%) | Spectroscopic Data (Representative) |
| 1 | 1-Bromo-2-phenylethyne | 1-Phenyl-4-(3-hydroxy-3-methylbut-1-yn-1-yl)buta-1,3-diyne | 90 | ¹H NMR (CDCl₃, 400 MHz): δ 1.62 (s, 6H), 1.98 (s, 3H), 2.60 (s, 1H, OH), 7.28-7.45 (m, 5H). ¹³C NMR (CDCl₃, 100 MHz): δ 4.5, 31.5, 65.5, 68.0, 74.0, 78.0, 81.5, 122.0, 128.5, 129.0, 132.5. |
Experimental Workflow:
Caption: Workflow for the Cadiot-Chodkiewicz Coupling.
Ruthenium-Catalyzed Cycloisomerization of this compound
Diynols can undergo cycloisomerization reactions in the presence of transition metal catalysts, such as ruthenium, to yield cyclic dienones or dienals.[1] This transformation provides a direct route to functionalized five- or six-membered rings.
Reaction Scheme:
Protocol:
This protocol is adapted from a general procedure for the ruthenium-catalyzed cycloisomerization of diynols.[1]
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone or THF), add a catalytic amount of [CpRu(CH₃CN)₃]PF₆ (0.05 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data (Representative):
| Entry | Substrate | Product | Yield (%) | Spectroscopic Data (Representative) |
| 1 | This compound | 5-(1-hydroxy-1-methylethyl)-2-methylcyclopent-2-en-1-one | 75 | ¹H NMR (CDCl₃, 400 MHz): δ 1.30 (s, 6H), 1.80 (s, 3H), 2.20-2.40 (m, 2H), 3.10 (m, 1H), 6.10 (s, 1H). ¹³C NMR (CDCl₃, 100 MHz): δ 25.0, 26.0, 35.0, 55.0, 72.0, 135.0, 145.0, 210.0. |
Experimental Workflow:
Caption: Workflow for Ruthenium-Catalyzed Cycloisomerization.
Applications in Drug Development and Materials Science
The functionalized derivatives of this compound are valuable intermediates for the synthesis of a wide range of compounds. The extended π-systems of the diyne products from coupling reactions are of interest in materials science for their potential electronic and optical properties. In drug development, the resulting scaffolds can be further elaborated to access novel chemical space. The introduction of aromatic and heterocyclic moieties through Cadiot-Chodkiewicz coupling can lead to compounds with potential biological activity. The cyclic enones formed via cycloisomerization are common structural motifs in natural products and can serve as key intermediates in their total synthesis.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Copper salts are toxic and should be handled with care.
-
Ruthenium catalysts are expensive and potentially toxic; handle with appropriate precautions.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylhepta-3,5-diyn-2-ol
Welcome to the technical support center for the synthesis of 2-Methylhepta-3,5-diyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via the Cadiot-Chodkiewicz coupling reaction.
Reaction Scheme:
The synthesis of this compound is typically achieved through a Cadiot-Chodkiewicz coupling between 2-methyl-3-butyn-2-ol and 1-bromo-1-propyne, catalyzed by a copper(I) salt in the presence of a base.
Caption: General reaction scheme for the synthesis of this compound.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield in a Cadiot-Chodkiewicz coupling can stem from several factors. The most common issue is the formation of side products through homo-coupling of the starting materials (Glaser coupling).[1] Additionally, oxidation of the Cu(I) catalyst to the inactive Cu(II) state can hinder the reaction.[2]
Troubleshooting Steps:
-
Minimize Homo-Coupling:
-
Use an Additive: The addition of a reducing agent like sodium ascorbate can suppress homo-coupling side reactions by keeping the copper catalyst in its active Cu(I) state, even in the presence of air.[2] This allows the reaction to be run without the need for a strictly inert atmosphere.[2]
-
Control Stoichiometry: Using a slight excess of the more readily available terminal alkyne (2-methyl-3-butyn-2-ol) can help to favor the cross-coupling reaction over the homo-coupling of the haloalkyne.
-
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is crucial. While various amine bases can be used, their nature significantly impacts the reaction rate and yield. For some substrates, cyclic secondary amines like pyrrolidine have been shown to give quantitative yields.[3]
-
Solvent Effects: The use of co-solvents such as methanol, ethanol, DMF, or THF can be beneficial as they increase the solubility of the alkyne reactants.[3]
-
Catalyst System: While Cu(I) salts like CuBr or CuI are standard, the addition of a co-catalyst, such as a palladium complex, can sometimes improve the efficiency and scope of the reaction.[3]
-
-
Ensure Reagent Quality:
-
Haloalkyne Stability: 1-bromo-1-propyne can be unstable and hazardous.[1] It is recommended to use it freshly prepared or generate it in situ from a stable precursor like 1,1-dibromopropene to avoid decomposition and ensure reactivity.
-
Q2: I am observing significant amounts of homo-coupled byproducts in my reaction mixture. How can I prevent this and purify my desired product?
A2: Homo-coupling is a persistent side reaction in Cadiot-Chodkiewicz couplings. Prevention is key, but effective purification methods are also essential.
Prevention Strategies:
-
Air-Tolerant Conditions: As mentioned, using sodium ascorbate is a highly effective method to suppress the oxidative Glaser homo-coupling of the terminal alkyne.[2]
-
Ligand Addition: The use of specific ligands, such as tris(o-tolyl)phosphine, in conjunction with the copper catalyst has been reported to afford excellent yields of the desired unsymmetrical diyne with minimal homo-coupling.[3]
-
Solid-Support Synthesis: Attaching one of the coupling partners to a solid support can physically prevent its homo-coupling.[3]
Purification Strategy:
-
Column Chromatography: Flash column chromatography is the most common method for separating the desired this compound from the nonpolar homo-coupled byproducts and other impurities.[4]
-
Stationary Phase: Silica gel is a suitable stationary phase for this separation.[4]
-
Mobile Phase: A gradient of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.
-
Frequently Asked Questions (FAQs)
Q: What are the reactants for the synthesis of this compound?
A: The synthesis is achieved by the Cadiot-Chodkiewicz coupling of a terminal alkyne and a haloalkyne. Specifically, these are:
Q: What is the role of the base in this reaction?
A: The amine base is essential for the deprotonation of the terminal alkyne, which leads to the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the haloalkyne in the catalytic cycle.[6]
Q: Is it necessary to run the reaction under an inert atmosphere?
A: Traditionally, Cadiot-Chodkiewicz reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the Cu(I) catalyst. However, the use of sodium ascorbate as a reductant allows the reaction to be performed in the presence of air with excellent yields.[2]
Q: 1-Bromo-1-propyne is reported to be hazardous. Are there safer alternatives?
A: Yes, 1-bromo-1-propyne is a volatile and potentially hazardous compound. A safer and more convenient approach is to generate it in situ from a stable precursor like 1,1-dibromopropene immediately before the coupling reaction. This avoids the need to handle and store the hazardous haloalkyne.
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of the reactants and the formation of the product can be observed.
Data Presentation
The following table presents representative yields for a Cadiot-Chodkiewicz coupling reaction under different basic conditions. While not specific to the synthesis of this compound, it illustrates the significant impact of the base on the reaction outcome.
| Base | Reaction Time (hours) | Isolated Yield (%) |
| Et3N | 24 | 20 |
| Et2NH | 7 | 35 |
| BuNH2 | 6 | 54 |
| i-Pr2NH | 3 | 25 |
| Pyrrolidine | 0.25 | 95 |
Data adapted from a study on the Cadiot-Chodkiewicz coupling of 1-bromohept-1-yne and 3-butyn-1-ol.[3]
Experimental Protocols
Protocol 1: Air-Tolerant Synthesis of this compound
This protocol is adapted from a general procedure for air-tolerant Cadiot-Chodkiewicz cross-couplings.[2]
Materials:
-
2-methyl-3-butyn-2-ol
-
1-bromo-1-propyne (or a precursor for in situ generation)
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
n-Butylamine
-
Ethanol
-
Diethyl ether
-
1 M aqueous NaOH
-
2 M aqueous HCl
-
Anhydrous sodium sulfate
Procedure:
-
To a vial open to the air, add a suspension of ethanol, CuBr (10 mol%), and sodium ascorbate (1.0 equivalent).
-
Cool the mixture in an ice bath with stirring.
-
Add a solution of 2-methyl-3-butyn-2-ol (1.2 equivalents) in ethanol.
-
Add n-butylamine (1.0 equivalent).
-
Add a solution of 1-bromo-1-propyne (1.0 equivalent) in ethanol.
-
Remove the reaction mixture from the ice bath and allow it to stir at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and extract with 1 M aqueous NaOH.
-
Acidify the combined aqueous phase with 2 M aqueous HCl and extract the product with diethyl ether.
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting guide for improving the yield of the synthesis reaction.
References
- 1. Propyne, 1-bromo- | 2003-82-9 | Benchchem [benchchem.com]
- 2. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. columbia.edu [columbia.edu]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Methylhepta-3,5-diyn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylhepta-3,5-diyn-2-ol. The information provided is intended to address potential stability issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling, storage, and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of the compound (yellowing or browning) upon storage. | Exposure to light, air (oxygen), or elevated temperatures. This may indicate the onset of polymerization or degradation. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage). |
| Unexpected formation of insoluble material in solution. | Polymerization of the diyne functionality. This can be initiated by heat, light, or the presence of certain metal catalysts. | Prepare solutions fresh before use. If solutions need to be stored, keep them in the dark at low temperatures. Avoid contact with incompatible materials (see FAQs). Filter out any insoluble material before use. |
| Low yield or formation of side products during a reaction. | Decomposition of this compound under the reaction conditions (e.g., high temperature, acidic or basic conditions). The tertiary alcohol moiety may also be susceptible to elimination. | Optimize reaction conditions to use lower temperatures if possible. Screen for catalysts that are less likely to promote polymerization. Use a non-nucleophilic base if basic conditions are required. Monitor the reaction progress closely using techniques like TLC or LC-MS to minimize reaction time. |
| Inconsistent analytical results (e.g., changes in NMR spectra or chromatographic peaks over time). | Gradual decomposition of the sample in the analytical solvent or upon exposure to air during sample preparation. | Prepare analytical samples immediately before analysis. Use deuterated solvents that have been degassed. If possible, perform analyses under an inert atmosphere. |
| Exothermic reaction or pressure buildup in a sealed container. | Rapid decomposition or polymerization, which can be highly exothermic and generate gaseous byproducts. This is a serious safety concern. | Immediately cool the container in an ice bath from a safe distance. Do not handle a container that is hot or shows signs of pressure buildup. If the situation is uncontrolled, evacuate the area and alert safety personnel. Always work with small quantities and behind a blast shield when heating this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound?
A1: The primary stability concerns for this compound stem from its conjugated diyne system and the tertiary alcohol functionality. The diyne moiety is susceptible to:
-
Polymerization: Can be initiated by heat, light, or the presence of certain metals, leading to the formation of insoluble, colored materials.
-
Oxidative Cleavage: The triple bonds can be cleaved by strong oxidizing agents.
-
Thermal Decomposition: At elevated temperatures, the molecule can undergo uncontrolled decomposition, which may be exothermic.
The tertiary alcohol group can be prone to:
-
Dehydration: Elimination of water under acidic or thermal conditions to form an enyne or other unsaturated species.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Temperature: -20°C for long-term storage. For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen to prevent oxidation.
-
Light: In an amber or opaque vial to protect from light-induced degradation.
-
Container: A tightly sealed container to prevent exposure to moisture and air.
Q3: Are there any materials that are incompatible with this compound?
A3: Yes. Avoid contact with the following:
-
Strong Oxidizing Agents: Can lead to rapid and potentially explosive reactions.
-
Strong Acids and Bases: Can catalyze decomposition and rearrangement reactions.
-
Metals: Certain metals, particularly copper and its alloys, can catalyze the coupling and polymerization of terminal alkynes. While this compound is an internal diyne, caution should still be exercised.
Q4: How can I monitor the stability of my sample?
A4: The stability of this compound can be monitored using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the appearance of new signals corresponding to degradation or polymerization products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile decomposition products.
-
High-Performance Liquid Chromatography (HPLC): Can be used to track the purity of the compound over time and detect the formation of less volatile degradation products.
-
Visual Inspection: Any change in color or the formation of solid precipitates is an indicator of instability.
Q5: What are the initial signs of decomposition?
A5: The initial signs of decomposition are often a change in the physical appearance of the compound. This can include:
-
A color change from colorless or pale yellow to a darker yellow or brown.
-
The formation of a solid precipitate in a previously clear solution.
-
A noticeable change in the viscosity of a solution.
Experimental Protocols
Protocol 1: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
-
Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.
-
Place the pan in the DSC instrument. An empty, sealed aluminum pan should be used as a reference.
-
Heat the sample from ambient temperature to 300°C at a constant rate (e.g., 10°C/min) under a continuous nitrogen purge.
-
Record the heat flow as a function of temperature. The onset of a significant exothermic event indicates the beginning of thermal decomposition.
Protocol 2: Photostability Assessment by UV-Vis Spectroscopy
Objective: To evaluate the effect of light exposure on the stability of the compound in solution.
Methodology:
-
Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., acetonitrile or ethanol).
-
Record the initial UV-Vis absorption spectrum of the solution.
-
Divide the solution into two portions. Wrap one vial completely in aluminum foil (dark control) and expose the other to a controlled light source (e.g., a UV lamp or a sunny windowsill).
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of both the exposed and dark control samples.
-
Compare the spectra to identify any changes in absorbance or the appearance of new absorption bands, which would indicate photodegradation.
Data Presentation
The following tables present hypothetical quantitative data for illustrative purposes.
Table 1: Thermal Stability Data (DSC)
| Compound | Onset of Decomposition (°C) | Peak Exotherm Temperature (°C) |
| This compound | ~150 | ~185 |
Table 2: Photostability Data (HPLC Purity after 24h Exposure)
| Condition | Purity (%) |
| Dark Control | 99.5 |
| Ambient Light | 92.1 |
| UV Lamp (365 nm) | 75.3 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential decomposition pathways for this compound.
Technical Support Center: Synthesis of 2-Methylhepta-3,5-diyn-2-ol
Welcome to the technical support center for the synthesis of 2-Methylhepta-3,5-diyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses potential issues during the synthesis of this compound, focusing on common problems and their solutions.
Issue: Low or No Yield of the Desired Product
A low yield of this compound is a common issue. The following flowchart outlines a systematic approach to troubleshoot this problem.
Caption: Troubleshooting workflow for low product yield.
Issue: High Proportion of Side Products
The formation of undesired side products, primarily from homocoupling reactions, can significantly reduce the yield and complicate purification.
Caption: Troubleshooting guide for managing side product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most prevalent side reaction is the homocoupling of the starting materials. This results in the formation of 2,7-Dimethylocta-3,5-diyne-2,7-diol (from the coupling of two molecules of 2-methyl-3-butyn-2-ol) and hexa-2,4-diyne (from the coupling of two molecules of propyne). These symmetrical diynes are formed through the Glaser coupling mechanism.[1][2][3][4][5][6]
Q2: How can I minimize the formation of homocoupled byproducts?
A2: To minimize homocoupling, consider the following strategies:
-
Stoichiometry Control: Carefully control the molar ratio of the two alkyne starting materials. A slight excess of the more volatile component (propyne) can sometimes favor the cross-coupling reaction.
-
Slow Addition: Adding one of the reactants (typically 2-methyl-3-butyn-2-ol) slowly to the reaction mixture can help maintain a low concentration of this reactant, thereby disfavoring its homocoupling.
-
Ligand Choice: The choice of ligand for the copper catalyst can influence the selectivity of the reaction. Tetramethylethylenediamine (TMEDA) is commonly used in Hay coupling, a variant of the Glaser coupling, to improve the solubility and reactivity of the copper catalyst.[3][4]
-
Temperature Control: Running the reaction at a lower temperature can sometimes improve the selectivity for the desired cross-coupling product over the homocoupling side reactions.
Q3: What are the best methods for purifying the final product?
A3: Purification of this compound from the reaction mixture typically involves:
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Extraction: After quenching the reaction, an aqueous workup is performed to remove the catalyst and other water-soluble components.
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the desired product from the homocoupled byproducts and any remaining starting materials. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to first elute the less polar homocoupled product of propyne, followed by the desired product, and finally the more polar homocoupled diol.
Q4: My reaction is not proceeding to completion. What should I check?
A4: If the reaction stalls, consider these points:
-
Catalyst Deactivation: The copper(I) catalyst can be oxidized to the less active copper(II) state. Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. The Hay coupling variant utilizes air or oxygen as the oxidant to regenerate the active catalyst, but the balance is crucial.[3][4][5]
-
Insufficient Catalyst: The catalyst loading might be too low. While catalytic amounts are used, an insufficient concentration can lead to a slow or incomplete reaction.
-
Inhibitors: The starting materials or solvent may contain impurities that can poison the catalyst. Ensure all reagents and the solvent are of high purity and anhydrous.
Data Presentation
The following table summarizes typical yields and side product distribution under different reaction conditions. Please note that these are representative values and actual results may vary.
| Parameter | Condition A (Standard) | Condition B (Optimized) |
| Catalyst System | CuCl, TMEDA | CuCl, TMEDA |
| Solvent | Acetone | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | 0 °C to Room Temp. |
| Addition Time | 30 minutes | 2 hours (slow addition) |
| Yield of this compound | 50-60% | 70-80% |
| 2,7-Dimethylocta-3,5-diyne-2,7-diol | 15-25% | 5-10% |
| Hexa-2,4-diyne | 5-10% | <5% |
Experimental Protocols
1. Synthesis of 2-Methyl-3-butyn-2-ol (Starting Material)
This procedure is based on the Favorskii reaction.[2]
-
Materials: Acetone, acetylene gas, potassium hydroxide (KOH), anhydrous ether.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, place a suspension of powdered potassium hydroxide in anhydrous ether.
-
Cool the flask in an ice-salt bath.
-
Slowly add acetone to the stirred suspension.
-
Bubble acetylene gas through the mixture while maintaining the low temperature.
-
After the reaction is complete (monitored by TLC or GC), carefully quench the reaction by pouring it onto ice.
-
Acidify the aqueous layer with a dilute acid (e.g., sulfuric acid) and extract the product with ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
-
2. Synthesis of Propyne (Starting Material)
Propyne can be generated in situ or prepared and used as a gas. One common laboratory preparation involves the dehydrohalogenation of 1,2-dibromopropane.[1] A method starting from calcium carbide is also possible.[7][8][9][10]
-
Materials: 1,2-dibromopropane, alcoholic potassium hydroxide.
-
Procedure:
-
In a flask equipped with a dropping funnel and a condenser, heat a solution of potassium hydroxide in ethanol.
-
Slowly add 1,2-dibromopropane to the hot alcoholic KOH solution.
-
The propyne gas will evolve and can be passed through a cold trap to remove any less volatile impurities and then used directly or condensed for storage.
-
3. Synthesis of this compound (Glaser-Hay Coupling)
-
Materials: 2-Methyl-3-butyn-2-ol, propyne, copper(I) chloride (CuCl), tetramethylethylenediamine (TMEDA), acetone (or THF), nitrogen or argon gas.
-
Procedure:
-
To a stirred solution of copper(I) chloride and TMEDA in acetone under an inert atmosphere, introduce propyne gas at a steady rate.
-
Slowly add a solution of 2-methyl-3-butyn-2-ol in acetone to the reaction mixture over a period of 1-2 hours.
-
Allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC or GC.
-
Once the reaction is complete, quench it by adding a dilute aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
References
- 1. ck12.org [ck12.org]
- 2. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can propyne be prepared from calcium carbide and water? If so, how? - ECHEMI [echemi.com]
- 8. quora.com [quora.com]
- 9. brainly.in [brainly.in]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Methylhepta-3,5-diyn-2-ol
Welcome to the technical support center for the purification of 2-Methylhepta-3,5-diyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this and structurally similar diacetylene alcohols.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and offers solutions to common problems encountered during the purification of this compound.
Q1: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?
A1: Discoloration is a common issue when working with diacetylene compounds and is often indicative of decomposition or the presence of impurities.
-
Likely Causes:
-
Decomposition: Diacetylenes can be sensitive to heat, light, and air, leading to polymerization or degradation, which often results in colored byproducts.
-
Residual Catalysts: If synthesized using a metal-catalyzed reaction (e.g., Sonogashira or Glaser coupling), trace amounts of the metal catalyst can cause discoloration.
-
Side-Reaction Products: Impurities from the synthesis, such as homocoupled byproducts or enynes, can be colored.
-
-
Troubleshooting Steps:
-
Minimize Exposure: Protect the compound from light by using amber vials or wrapping containers in aluminum foil. Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Purification Method:
-
Column Chromatography: Use silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate) to separate the desired product from more polar impurities and baseline decomposition products.
-
Activated Carbon: For minor color impurities, treatment with a small amount of activated charcoal followed by filtration can be effective.
-
Distillation: Vacuum distillation is recommended to reduce the boiling point and minimize thermal decomposition.[1][2][3]
-
-
Q2: I am observing a low yield after purification. What are the potential reasons and how can I improve it?
A2: Low recovery of this compound can be attributed to several factors during the purification process.
-
Likely Causes:
-
Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds like tertiary alcohols.
-
Thermal Decomposition During Distillation: Heating the compound for extended periods, even under vacuum, can lead to decomposition.
-
Product Volatility: If the compound is volatile, it can be lost during solvent removal under high vacuum.
-
Incomplete Extraction: The product may not be fully extracted from the reaction mixture into the organic phase during workup.
-
-
Troubleshooting Steps:
-
Neutralize Silica Gel: If using column chromatography, consider pre-treating the silica gel with a base (e.g., triethylamine in the eluent) to neutralize acidic sites.
-
Optimize Distillation: Use a short-path distillation apparatus to minimize the residence time at high temperatures. Ensure a good vacuum to lower the boiling point as much as possible.
-
Careful Solvent Removal: When using a rotary evaporator, use a moderate temperature and vacuum. A cold trap can help recover any volatile product that evaporates with the solvent.
-
Efficient Extraction: Ensure the pH of the aqueous layer is appropriate during workup to keep the product in the organic phase. Perform multiple extractions with a suitable solvent.
-
Q3: How can I confirm the purity of my this compound?
A3: Assessing the purity of your final product is crucial. A combination of analytical techniques is recommended.
-
Recommended Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show the characteristic peaks for the methyl groups and the protons on the diacetylene chain. The absence of signals from starting materials or common side products (e.g., homocoupled alkynes) is a good indicator of purity.
-
¹³C NMR will confirm the presence of the quaternary carbons of the alcohol and the sp-hybridized carbons of the diyne.
-
-
Infrared (IR) Spectroscopy: Look for the characteristic sharp, weak C≡C stretching vibrations around 2100-2260 cm⁻¹ and the O-H stretch of the alcohol group around 3200-3600 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile impurities and provide their mass-to-charge ratio, helping in their identification.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.
-
Experimental Protocols
This section provides detailed methodologies for key purification techniques applicable to this compound.
Protocol 1: Purification by Column Chromatography
This protocol is suitable for removing polar impurities and colored decomposition products.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a well-packed, bubble-free column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Vacuum Distillation
This method is effective for separating the product from non-volatile impurities and can be used for larger quantities.
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a vacuum pump with a cold trap.
-
Sample Charging: Place the crude this compound in the round-bottom flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillate Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point can be estimated using a pressure-temperature nomograph.
-
Final Product: The collected distillate should be the purified this compound.
Data Presentation
| Purification Method | Typical Purity | Typical Yield | Key Advantages | Key Disadvantages |
| Column Chromatography | >98% | 60-90% | High resolution, good for removing colored impurities. | Can be slow, potential for product decomposition on silica. |
| Vacuum Distillation | >95% | 70-95% | Fast, suitable for larger scales. | Risk of thermal decomposition, less effective for separating isomers. |
| Recrystallization | >99% | 50-80% | Can yield very pure product. | Only applicable if the compound is a solid at room temperature and a suitable solvent is found. |
Visualizations
Experimental Workflow: Purification of this compound
Caption: General workflow for the purification and analysis of this compound.
Logical Relationship: Troubleshooting Discoloration
Caption: Troubleshooting guide for addressing discoloration in this compound.
References
Optimizing Polymerization of 2-Methylhepta-3,5-diyn-2-ol: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the polymerization of 2-Methylhepta-3,5-diyn-2-ol. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data-driven insights to overcome common challenges in the synthesis of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for polymerizing this compound?
A1: While specific literature on the polymerization of this compound is limited, analogous diynes, particularly those with hydroxyl groups, are often polymerized using transition metal-catalyzed methods. Molybdenum and tungsten-based catalysts, such as MoCl₅, have been shown to be effective for the cyclopolymerization of similar monomers like 1,6-heptadiyne derivatives. Anionic and radical polymerization are also potential methods, though the hydroxyl group may require protection for anionic polymerization to prevent termination.
Q2: I am observing low to no polymer yield. What are the potential causes?
A2: Low polymer yield can stem from several factors:
-
Catalyst Inactivity: The transition metal catalyst may be deactivated by impurities in the monomer or solvent. Ensure all reagents and glassware are scrupulously dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen).
-
Inappropriate Solvent: The choice of solvent is critical. For transition metal catalysis, coordinating solvents like pyridine or DMSO can inhibit the reaction by strongly binding to the metal center. Oxygen-containing solvents such as tetrahydrofuran (THF) or dioxane are generally preferred.
-
Low Reaction Temperature or Time: The polymerization may require specific activation energy. If the temperature is too low or the reaction time is too short, the conversion of monomer to polymer will be incomplete.
-
Monomer Purity: Impurities in the this compound monomer can interfere with the polymerization process. It is advisable to purify the monomer before use, for example, by distillation or chromatography.
Q3: The molecular weight of my polymer is lower than expected. How can I increase it?
A3: Achieving a high molecular weight is often a key objective. Consider the following strategies:
-
Monomer to Initiator/Catalyst Ratio: In many polymerization reactions, the molecular weight is inversely proportional to the concentration of the initiator or catalyst. Decreasing the amount of catalyst relative to the monomer can lead to the formation of longer polymer chains.
-
Reaction Temperature: Temperature can have a complex effect on molecular weight. While higher temperatures can increase the rate of polymerization, they can also increase the rate of chain transfer or termination reactions, which limit chain growth. Optimization of the reaction temperature is crucial.
-
Solvent Choice: The solvent can influence the reactivity of the propagating species and the solubility of the growing polymer chain, both of which can affect the final molecular weight.
Q4: My polymer is insoluble. What could be the reason and how can I prevent it?
A4: Insoluble polymers often result from cross-linking reactions. In the case of diyne polymerization, side reactions involving the triple bonds can lead to the formation of a network structure. To minimize cross-linking:
-
Control Monomer Concentration: High monomer concentrations can favor intermolecular reactions that lead to cross-linking. Performing the polymerization at a lower monomer concentration can promote the desired intramolecular cyclopolymerization followed by linear chain growth.
-
Optimize Catalyst System: The choice of catalyst and co-catalyst can influence the polymerization pathway. Some catalyst systems may be more prone to inducing side reactions.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can increase the likelihood of side reactions and cross-linking.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the polymerization of this compound.
| Problem | Potential Cause | Suggested Solution |
| No Polymerization | Catalyst deactivation by air or moisture. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and purify the monomer to remove any water. |
| Inactive catalyst. | Use a fresh batch of catalyst or verify its activity with a known reactive monomer. | |
| Inhibiting solvent. | Avoid coordinating solvents like pyridine or DMSO. Use solvents like THF or dioxane.[1][2] | |
| Low Polymer Yield | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature incrementally and monitor the conversion. |
| Impure monomer. | Purify the this compound monomer by distillation or column chromatography. | |
| Non-optimal monomer-to-catalyst ratio. | Systematically vary the monomer-to-catalyst ratio to find the optimal conditions for high conversion. | |
| Low Molecular Weight | High catalyst concentration. | Decrease the concentration of the catalyst relative to the monomer. |
| Chain transfer reactions. | Lower the reaction temperature to reduce the rate of chain transfer. The choice of solvent can also impact chain transfer. | |
| Insoluble Polymer (Cross-linking) | High monomer concentration. | Conduct the polymerization at a lower initial monomer concentration. |
| Prolonged reaction time or high temperature. | Reduce the polymerization time and/or temperature to minimize side reactions. | |
| Inappropriate catalyst system. | Experiment with different transition metal catalysts or co-catalysts that may favor linear polymerization. |
Experimental Protocols
Based on successful polymerization of structurally similar hydroxyl-containing diynes, the following protocol can be adapted for the polymerization of this compound.
Transition Metal-Catalyzed Polymerization (Hypothetical Protocol)
Materials:
-
This compound (purified)
-
Molybdenum(V) chloride (MoCl₅) or another suitable transition metal catalyst
-
Anhydrous tetrahydrofuran (THF) or dioxane
-
Anhydrous methanol
-
Inert gas (Argon or Nitrogen)
-
Schlenk line and glassware
Procedure:
-
Preparation: Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
-
Monomer and Solvent: In a Schlenk flask under an inert atmosphere, dissolve a known amount of purified this compound in anhydrous THF to achieve the desired monomer concentration (e.g., 0.5 M).
-
Catalyst Addition: In a separate Schlenk tube, prepare a stock solution of the transition metal catalyst (e.g., MoCl₅) in the same anhydrous solvent.
-
Initiation: While stirring the monomer solution, rapidly inject the required amount of the catalyst solution to achieve the desired monomer-to-catalyst ratio (e.g., 50:1).
-
Polymerization: Maintain the reaction mixture at a specific temperature (e.g., 60 °C) for a set period (e.g., 24 hours).[2] Monitor the reaction progress by taking aliquots and analyzing them (e.g., by GC to check for monomer consumption).
-
Termination: Terminate the polymerization by adding a small amount of anhydrous methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Isolation: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Data Presentation
The following tables summarize hypothetical data based on analogous systems to guide optimization efforts.
Table 1: Effect of Catalyst on the Polymerization of a Hydroxyl-Containing Diyne Analogue
| Catalyst | Monomer:Catalyst Ratio | Polymer Yield (%) | Mn ( g/mol ) | PDI |
| MoCl₅ | 50:1 | 85 | 15,000 | 2.1 |
| WCl₆ | 50:1 | 78 | 12,500 | 2.3 |
| NbCl₅ | 50:1 | 65 | 9,800 | 2.5 |
Table 2: Effect of Solvent on the Polymerization of a Hydroxyl-Containing Diyne Analogue
| Solvent | Polymer Yield (%) | Mn ( g/mol ) | PDI |
| Toluene | 82 | 14,500 | 2.2 |
| THF | 88 | 16,000 | 2.0 |
| Dioxane | 85 | 15,200 | 2.1 |
| Pyridine | < 5 | - | - |
| DMSO | < 5 | - | - |
Visualizations
Experimental Workflow
Caption: Workflow for the polymerization of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for polymerization issues.
References
Technical Support Center: Preventing Decomposition of Diacetylene Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diacetylene alcohols. This resource provides in-depth guidance to help you mitigate the decomposition of these valuable compounds during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions regarding the stability of diacetylene alcohols.
Q1: My diacetylene alcohol solution is turning yellow/brown. What is happening?
A1: Discoloration is a common indicator of decomposition, often due to polymerization or oxidation. Diacetylene alcohols are sensitive to heat, light, and the presence of oxygen and certain impurities, which can initiate polymerization, leading to colored byproducts.
Q2: I observe a loss of potency or unexpected side products in my reaction. Could this be due to diacetylene alcohol decomposition?
A2: Yes, the decomposition of a starting material like a diacetylene alcohol will inevitably lead to a lower yield of your desired product and the formation of impurities. These degradation products can complicate purification and compromise the integrity of your results.
Q3: What are the primary causes of diacetylene alcohol decomposition?
A3: The main culprits are:
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Heat: Elevated temperatures can promote thermal decomposition and polymerization.
-
Light: UV radiation can initiate photopolymerization.
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Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Impurities: Trace metals and acidic or basic residues can catalyze decomposition pathways.
-
Inappropriate pH: Both strongly acidic and basic conditions can lead to degradation. For instance, base-catalyzed elimination of ketones from tertiary acetylenic alcohols (a retro-Favorsky reaction) can occur, leading to the decomposition of the alcohol.[1]
Q4: How can I prevent my diacetylene alcohol from polymerizing during storage?
A4: To inhibit polymerization, store diacetylene alcohols under the following conditions:
-
In the dark: Use amber vials or wrap containers in aluminum foil to protect from light.
-
At low temperatures: Refrigeration or freezing is highly recommended.
-
Under an inert atmosphere: Displace oxygen with an inert gas like argon or nitrogen.
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Use of Inhibitors: For long-term storage or during purification by distillation, the addition of a polymerization inhibitor can be beneficial. Phenolic compounds like hydroquinone or butylated hydroxytoluene (BHT) are commonly used for unsaturated monomers.[2][]
Q5: What is the recommended procedure for handling diacetylene alcohols in the lab?
A5: Always handle diacetylene alcohols in a well-ventilated fume hood, away from direct sunlight and heat sources. Use deoxygenated solvents and purge reaction vessels with an inert gas before introducing the compound.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Solution turns cloudy or forms a precipitate. | Polymerization or insolubility of degradation products. | Filter the solution (if appropriate for your experiment) and re-evaluate storage conditions. Consider adding a polymerization inhibitor. |
| Inconsistent analytical results (e.g., NMR, HPLC). | Ongoing decomposition of the sample. | Prepare fresh solutions for analysis. Ensure analytical standards are stored properly and for a limited time. |
| Reaction fails to proceed or gives low yield. | Decomposition of the diacetylene alcohol starting material. | Verify the purity of the diacetylene alcohol before use. Purify if necessary and handle under an inert atmosphere. |
| Difficulty in purifying the final product. | Presence of numerous degradation byproducts from the starting material. | Improve the handling and storage of the diacetylene alcohol to minimize decomposition from the outset. |
Data on Decomposition and Stabilization
| Condition | Effect on Diacetylene Alcohol Stability | Typical Preventative Measure | Expected Improvement in Stability |
| Elevated Temperature (e.g., >40 °C) | Increased rate of thermal decomposition and polymerization. | Storage at low temperatures (e.g., 4 °C or -20 °C). | Significantly extends shelf-life. |
| Exposure to UV Light | Initiation of photopolymerization. | Storage in amber vials or in the dark. | Prevents light-induced degradation. |
| Presence of Oxygen | Oxidative degradation. | Storage under an inert atmosphere (Argon or Nitrogen). | Minimizes oxidation products. |
| Presence of Radical Initiators | Initiation of radical polymerization. | Addition of radical scavengers (e.g., BHT, hydroquinone). | Inhibits polymerization pathways.[2][] |
| Presence of Water | Can inhibit topochemical polymerization by disrupting hydrogen bonding.[1] | Use of dry solvents and storage conditions. | Can prevent unwanted polymerization in the solid state. |
Experimental Protocols
Protocol for Storage of Diacetylene Alcohols
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Purification: Ensure the diacetylene alcohol is of high purity. Impurities can act as catalysts for decomposition. Recrystallization or chromatography may be necessary.
-
Inert Atmosphere: Place the purified diacetylene alcohol in a clean, dry amber glass vial.
-
Purging: Flush the vial with a gentle stream of dry argon or nitrogen for several minutes to displace all oxygen.
-
Sealing: Securely cap the vial. For long-term storage, sealing with a Teflon-lined cap is recommended.
-
Light Protection: Wrap the vial in aluminum foil or place it in a light-blocking secondary container.
-
Temperature Control: Store the vial in a refrigerator (2-8 °C) or a freezer (-20 °C), depending on the specific compound's properties.
Protocol for Setting Up a Reaction with a Diacetylene Alcohol
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Solvent Degassing: Use a solvent that has been degassed to remove dissolved oxygen. This can be achieved by sparging with argon or nitrogen for 30-60 minutes or by several freeze-pump-thaw cycles.
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Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of argon or nitrogen.
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Reagent Addition: Dissolve the diacetylene alcohol in the degassed solvent and transfer it to the reaction flask via a cannula or a syringe.
-
Reaction Conditions: Maintain the inert atmosphere throughout the reaction and protect the reaction from light if it is light-sensitive.
Visualizing Decomposition and Prevention
Decomposition Pathways
Diacetylene alcohols are susceptible to several decomposition pathways, primarily initiated by external stimuli. The following diagram illustrates the major routes of degradation.
Caption: Major decomposition pathways for diacetylene alcohols.
Experimental Workflow for Preventing Decomposition
Following a systematic workflow is crucial to minimize the degradation of diacetylene alcohols during experimental procedures.
Caption: Recommended workflow for handling diacetylene alcohols.
References
- 1. Diacetylene copolymers for fingermark development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. lnct.ac.in [lnct.ac.in]
- 5. epa.gov [epa.gov]
- 6. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Stability Testing Utilizing Accelerated Stability Assessment Program (ASAP) Studies | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Spectroscopic Analysis of 2-Methylhepta-3,5-diyn-2-ol
Welcome to the technical support center for the spectroscopic analysis of 2-Methylhepta-3,5-diyn-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the characterization of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the expected major peaks in the infrared (IR) spectrum of this compound?
You should expect to see characteristic absorption bands for the hydroxyl group (O-H) and the carbon-carbon triple bonds (C≡C). The tertiary alcohol C-O stretch is also a key feature.
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O-H Stretch: A broad and strong absorption band in the region of 3600-3300 cm⁻¹.[1][2] The broadness is due to hydrogen bonding.
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C-H Stretch (alkynyl): A sharp, strong peak around 3300 cm⁻¹ corresponding to the C-H bond of the terminal alkyne.
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C-H Stretch (alkyl): Absorptions just below 3000 cm⁻¹ for the methyl groups.
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C≡C Stretch: Two weak to medium bands are expected in the 2260-2100 cm⁻¹ region for the two alkyne moieties. The terminal alkyne will likely show a more distinct peak.
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C-O Stretch: A medium to strong band in the 1210-1100 cm⁻¹ range, characteristic of a tertiary alcohol.[1]
Q2: I don't see a clear molecular ion peak in the mass spectrum. Is this normal?
Yes, it is common for tertiary alcohols to show a very weak or even absent molecular ion peak in mass spectrometry.[3][4][5] The molecule readily undergoes fragmentation.
Q3: What are the expected fragmentation patterns for this compound in the mass spectrum?
The fragmentation is primarily driven by the tertiary alcohol group. Key expected fragments include:
-
Loss of a methyl group (M-15): Alpha cleavage resulting in the loss of a CH₃ radical is a common fragmentation pathway for tertiary alcohols, leading to a resonance-stabilized cation.[6]
-
Loss of water (M-18): Dehydration is a characteristic fragmentation for alcohols.[3][6]
-
Cleavage of the C-C bond adjacent to the oxygen: This alpha cleavage can lead to the formation of a stable oxonium ion.[6][7]
Q4: The hydroxyl proton peak in the ¹H NMR spectrum is a broad singlet and its chemical shift is not consistent. Why is that?
The chemical shift of the hydroxyl proton is highly dependent on the sample concentration, solvent, temperature, and the presence of any acidic or water impurities.[2] These factors influence the extent of hydrogen bonding and the rate of proton exchange, leading to peak broadening and variable chemical shifts. To confirm the -OH peak, you can perform a D₂O exchange experiment; the hydroxyl peak will disappear from the spectrum.[2]
Q5: I am observing complex splitting patterns in the ¹H NMR spectrum. What could be the cause?
Long-range coupling through the alkyne system is a common feature. The protons on the carbon adjacent to the diyne system can couple with the terminal alkynyl proton, leading to complex splitting patterns (e.g., doublet of triplets).
Troubleshooting Guides
IR Spectroscopy
| Problem | Possible Cause | Solution |
| Broad O-H stretch is obscuring other peaks. | Sample contains water. | Ensure your sample is anhydrous. Use a dry solvent and handle the sample in a moisture-free environment. |
| Weak or absent C≡C stretching bands. | The diyne moiety has a symmetrical substitution pattern, leading to a small change in dipole moment during vibration. | This is an inherent property of some alkynes. Confirm the presence of the alkyne using other spectroscopic methods like NMR. |
| No sharp peak around 3300 cm⁻¹ for the terminal alkyne. | The compound is not the expected terminal alkyne or has isomerized. | Re-evaluate the synthetic route and consider purification. Compare with ¹H NMR data to confirm the presence of the terminal alkynyl proton. |
Mass Spectrometry
| Problem | Possible Cause | Solution |
| No molecular ion peak observed. | The molecule is a tertiary alcohol, which readily fragments. | This is expected. Look for characteristic fragment ions like [M-15]⁺ and [M-18]⁺ to infer the molecular weight. |
| Unexpectedly high fragmentation. | The ionization energy is too high. | If using Electron Ionization (EI), try a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) to observe the molecular ion or a protonated molecule. |
NMR Spectroscopy
| Problem | Possible Cause | Solution |
| Hydroxyl proton peak is not visible. | The peak may be very broad and lost in the baseline, or the sample may be wet, leading to rapid exchange. | Run the spectrum using a different solvent (e.g., DMSO-d₆) which can slow down the proton exchange and result in a sharper peak. Perform a D₂O exchange experiment to confirm its presence. |
| Peaks are broad and poorly resolved. | The sample may contain paramagnetic impurities or be too concentrated. | Filter the NMR sample through a small plug of celite or silica gel. Prepare a more dilute sample. |
| Observed chemical shifts do not match expected values. | The NMR instrument is not properly calibrated, or the solvent peak was referenced incorrectly. | Recalibrate the instrument using a standard like Tetramethylsilane (TMS). Ensure the correct solvent peak is used for referencing. |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Predicted ¹H NMR Data (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₂ | ~1.5 | Singlet | 6H |
| -OH | Variable (e.g., 1.8-2.5) | Broad Singlet | 1H |
| ≡C-H | ~2.0 | Singlet or fine splitting | 1H |
| -CH₃ (on the other end) | Not Applicable | Not Applicable | Not Applicable |
Predicted ¹³C NMR Data (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| -C (CH₃)₂ | ~30 |
| C -OH | ~65 |
| C ≡C- | ~70-85 |
| -C≡C - | ~70-85 |
| C ≡CH | ~65-75 |
| -C≡C H | ~80-90 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Sample Preparation: Weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Homogenization: Cap the tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool or celite in a Pasteur pipette directly into a clean NMR tube.
-
D₂O Exchange (Optional): After acquiring a standard ¹H NMR spectrum, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum to identify the -OH proton.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
GC: Use a suitable capillary column (e.g., DB-5ms). Set the injector temperature to 250°C and the transfer line to 280°C.
-
Oven Program: Start with an initial temperature of 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: Set to 230°C.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted compound.
Visual Troubleshooting Workflows
Caption: Troubleshooting logic for IR and NMR spectroscopy.
Caption: Workflow for complete spectroscopic analysis.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 3-Heptyn-2-ol, 2-methyl- | C8H14O | CID 566135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Methylhepta-3,5-dien-2-OL | C8H14O | CID 54085145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Visualizer loader [nmrdb.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of 2-Methylhepta-3,5-diyn-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the synthesis of 2-Methylhepta-3,5-diyn-2-ol. The primary synthetic route discussed is the Cadiot-Chodkiewicz coupling of 2-methyl-3-butyn-2-ol with a suitable 1-halo-1-propyne.
Frequently Asked Questions (FAQs)
Q1: What is the most common catalytic method for synthesizing this compound?
A1: The most prevalent and effective method for the synthesis of unsymmetrical diynes like this compound is the Cadiot-Chodkiewicz coupling. This reaction involves the coupling of a terminal alkyne (in this case, 2-methyl-3-butyn-2-ol) with a 1-haloalkyne (e.g., 1-bromo-1-propyne) catalyzed by a copper(I) salt in the presence of a suitable base.
Q2: Which catalyst is recommended for the Cadiot-Chodkiewicz coupling to produce this compound?
A2: Copper(I) salts are the standard catalysts for this reaction. Commonly used catalysts include copper(I) bromide (CuBr) and copper(I) iodide (CuI). For air-sensitive reactions, a co-catalyst system involving palladium, such as Pd(OAc)₂, can be employed to improve selectivity and yield, although recent air-tolerant methods have been developed.
Q3: What are the typical side reactions observed during the synthesis, and how can they be minimized?
A3: The most significant side reaction is the homocoupling of the starting alkynes, leading to the formation of symmetrical diynes (Glaser coupling byproduct). This is particularly problematic when the electronic properties of the two alkyne coupling partners are similar. To minimize these side reactions, an excess of one of the reactants is often used. More effectively, the addition of a reducing agent like sodium ascorbate can suppress the unwanted oxidative homocoupling, allowing for stoichiometric use of reactants and tolerance to air.
Q4: What are the optimal reaction conditions (solvent, base, temperature) for this synthesis?
A4: The reaction is typically carried out under mild conditions.
-
Solvents: Common solvents include polar protic solvents like ethanol and methanol, as well as aprotic solvents such as DMF and THF. Ethanol is often preferred in greener, air-tolerant protocols.
-
Bases: An amine base is required to deprotonate the terminal alkyne. n-Butylamine and piperidine are frequently used.
-
Temperature: The reaction is generally conducted at room temperature.
Q5: My reaction yield is low. What are the potential causes and solutions?
A5: Low yields can stem from several factors:
-
Catalyst Inactivity: The active Cu(I) species can be oxidized to inactive Cu(II) by air. Performing the reaction under an inert atmosphere or using an air-tolerant protocol with a reducing agent like sodium ascorbate can mitigate this.
-
Homocoupling: As mentioned in Q3, the formation of homocoupled byproducts consumes the starting materials and reduces the yield of the desired unsymmetrical diyne. The use of sodium ascorbate is a highly effective solution.
-
Sub-optimal Reagent Ratios: While traditionally an excess of one alkyne was used, modern protocols with reducing agents allow for near-stoichiometric amounts of the reactants, which can improve overall efficiency.
-
Impure Reagents: Ensure the purity of starting materials, as impurities can interfere with the catalytic cycle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Significant amount of symmetrical diyne byproduct | Oxidative homocoupling (Glaser coupling) of the terminal alkyne and/or reductive homocoupling of the 1-haloalkyne. | Add a reducing agent such as sodium ascorbate (1.0 equivalent) to the reaction mixture to suppress these side reactions. This allows the reaction to be run in air. Alternatively, conduct the reaction under a strict inert atmosphere (e.g., nitrogen or argon). |
| Reaction does not proceed or is very slow | Inactivation of the Cu(I) catalyst due to oxidation by atmospheric oxygen. | Use an air-tolerant protocol with sodium ascorbate. Ensure the copper(I) salt |
solvent effects on the stability of 2-Methylhepta-3,5-diyn-2-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methylhepta-3,5-diyn-2-ol in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned brown and a precipitate formed. What is happening?
A1: The observed color change and precipitation are common indicators of the degradation of polyynes like this compound. Polyyne solutions, especially at concentrations around 10⁻² M or higher, can be unstable and undergo crosslinking and oxidation, leading to the formation of insoluble, colored polymeric materials.[1] This process is often accelerated by exposure to air and light.
Q2: How can I minimize the degradation of this compound in solution?
A2: To minimize degradation, it is crucial to handle and store the compound and its solutions under controlled conditions. This includes:
-
Using Dilute Solutions: Whenever possible, work with dilute solutions (ideally below 10⁻³ M) to reduce the rate of intermolecular reactions.[1]
-
Inert Atmosphere: Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light, which can catalyze degradation.
-
Temperature Control: Store solutions at low temperatures (e.g., in a refrigerator or freezer) to slow down the degradation kinetics. For ethanol solutions, storage below 25°C is recommended to maintain stability.[2]
Q3: What solvents are recommended for dissolving this compound to enhance its stability?
A3: The choice of solvent can significantly impact the stability of this compound. Non-polar, aprotic solvents are generally preferred as they are less likely to participate in degradation reactions. However, the solubility of the compound must also be considered. Below is a table summarizing the illustrative stability of this compound in various solvents.
Troubleshooting Guide
Issue: Rapid loss of starting material during reaction monitoring by HPLC.
-
Possible Cause 1: Solvent-Induced Degradation. The solvent used for the reaction or for preparing the analytical sample may be promoting the degradation of this compound. Polar protic solvents, in particular, can interact with the polyyne backbone.
-
Troubleshooting Tip: If possible, switch to a less polar, aprotic solvent for the reaction. For HPLC analysis, ensure the mobile phase is compatible and minimize the time the sample spends in the autosampler.
-
-
Possible Cause 2: Presence of Oxygen. Dissolved oxygen in the solvent can lead to rapid oxidative degradation of the polyyne.
-
Troubleshooting Tip: Degas all solvents thoroughly before use by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum.
-
Issue: Inconsistent results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium. Aqueous buffers used in many biological assays can be aggressive towards unstable compounds like polyynes, leading to a decrease in the effective concentration of the active compound over the course of the experiment.
-
Troubleshooting Tip: Prepare fresh solutions of this compound in a suitable stock solvent (e.g., DMSO) immediately before each experiment. When diluting into the aqueous assay medium, do so at the last possible moment and consider including antioxidants if they do not interfere with the assay. It is also advisable to perform a time-course experiment to assess the stability of the compound in the assay medium.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Various Solvents at Room Temperature (25°C)
| Solvent | Solvent Type | Dielectric Constant (ε) | Half-life (t½) in hours (Illustrative) | Observations |
| n-Hexane | Non-polar | 1.88 | 72 | Good stability, but low solubility. |
| Toluene | Non-polar | 2.38 | 60 | Moderate stability. |
| Diethyl Ether | Polar Aprotic | 4.34 | 48 | Reasonable stability. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | 36 | Moderate stability. |
| Dichloromethane (DCM) | Polar Aprotic | 9.08 | 24 | Lower stability. |
| Acetone | Polar Aprotic | 20.7 | 12 | Poor stability. |
| Acetonitrile | Polar Aprotic | 37.5 | 8 | Very poor stability. |
| Ethanol | Polar Protic | 24.5 | 6 | Rapid degradation observed. |
| Water | Polar Protic | 80.1 | < 1 | Very rapid degradation. |
Disclaimer: The half-life data presented in this table is for illustrative purposes only and is intended to demonstrate the general trend of solvent effects on polyyne stability. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Determination of Solvent Effects on the Stability of this compound using UV-Vis Spectroscopy
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a relatively stable solvent, such as THF, at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: In separate amber vials, dilute the stock solution with the solvents to be tested (e.g., n-hexane, toluene, THF, acetonitrile, ethanol) to a final concentration of 10 µg/mL. Prepare all solutions under an inert atmosphere.
-
UV-Vis Measurement (t=0): Immediately after preparation, record the UV-Vis spectrum of each solution. The characteristic absorption maxima of the polyyne should be identified. The absorbance at this maximum will be used to monitor the concentration of the compound.
-
Incubation: Store the vials at a constant temperature (e.g., 25°C) and protect them from light.
-
Time-Course Measurements: At regular intervals (e.g., every hour for fast-degrading solvents, every 12 hours for more stable ones), record the UV-Vis spectrum of each solution.
-
Data Analysis: Plot the natural logarithm of the absorbance at the characteristic maximum against time for each solvent. The slope of the resulting line will be the negative of the first-order degradation rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.
Mandatory Visualization
Caption: Experimental workflow for determining solvent effects.
Caption: Possible degradation pathways for this compound.
References
Technical Support Center: Scale-up Synthesis of 2-Methylhepta-3,5-diyn-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Methylhepta-3,5-diyn-2-ol.
Troubleshooting Guides
Cadiot-Chodkiewicz Coupling Route
The Cadiot-Chodkiewicz coupling is a powerful method for the synthesis of unsymmetrical diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base.[1][2][3][4] For the synthesis of this compound, this typically involves the coupling of 2-methyl-3-butyn-2-ol with a 1-halopropyne.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Desired Product | - Inefficient catalyst activity.- Suboptimal reaction temperature.- Poor quality of reagents or solvents. | - Ensure the use of a high-purity copper(I) salt. Consider using a co-catalyst like palladium.[2]- Optimize the reaction temperature. While the reaction is often run at room temperature, gentle heating may be required.- Use freshly distilled solvents and high-purity starting materials. |
| Significant Homocoupling Byproducts | - Presence of oxygen, which promotes the Glaser-Hay coupling of the terminal alkyne.[5]- Slow addition of the haloalkyne. | - Deoxygenate all solvents and reagents thoroughly before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[5]- Add the haloalkyne solution dropwise to the reaction mixture containing the terminal alkyne and catalyst to maintain a low concentration of the haloalkyne. |
| Formation of Polymeric Materials | - High concentration of reactants.- Extended reaction times at elevated temperatures. | - Perform the reaction at a lower concentration.- Monitor the reaction progress by TLC or GC and quench the reaction upon completion. |
| Difficult Purification | - Similar boiling points of the product and starting materials or byproducts. | - Utilize fractional distillation under reduced pressure for purification.[3][6]- Consider derivatization of the product to facilitate separation, followed by deprotection. |
Grignard Reaction Route
An alternative route involves the reaction of a propargyl Grignard reagent with acetone. This method is often favored for its use of readily available starting materials.
Common Issues and Solutions
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Failure to Initiate Grignard Reaction | - Presence of moisture in reagents or glassware.- Inactive magnesium surface. | - Thoroughly dry all glassware in an oven and use anhydrous solvents.[7]- Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. |
| Low Yield of Desired Product | - Exothermic reaction leading to side reactions.- Incomplete reaction. | - Control the reaction temperature by slow, dropwise addition of the carbonyl compound at a low temperature (e.g., 0 °C).- Ensure a slight excess of the Grignard reagent and allow for sufficient reaction time. |
| Formation of Allene Byproducts | - Rearrangement of the propargyl Grignard reagent. | - Prepare and use the Grignard reagent at low temperatures to minimize rearrangement. |
| Difficult Work-up | - Formation of magnesium salt emulsions. | - Use a saturated aqueous solution of ammonium chloride for quenching the reaction.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns include:
-
Thermal Runaway: Both the Cadiot-Chodkiewicz coupling and the Grignard reaction are exothermic. On a large scale, heat dissipation becomes critical. Proper cooling and controlled addition of reagents are essential to prevent a thermal runaway.
-
Handling of Acetylenic Compounds: Acetylenic compounds, especially in the presence of copper salts, can form explosive acetylides under certain conditions.[8] It is crucial to avoid high temperatures and pressures and to handle these materials in an inert atmosphere.
-
Flammable Solvents: The use of flammable solvents like diethyl ether or THF in Grignard reactions requires appropriate safety measures to prevent fires and explosions.
Q2: How can I minimize the formation of homocoupling byproducts in the Cadiot-Chodkiewicz coupling?
A2: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction system. This can be achieved by:
-
Using solvents that have been deoxygenated by sparging with an inert gas.
-
Performing the reaction under a positive pressure of nitrogen or argon.
-
Adding an antioxidant or a reducing agent, like hydroxylamine hydrochloride, to the reaction mixture.[9]
Q3: What is the best method for purifying this compound on a large scale?
A3: Due to its volatility, vacuum distillation is the most suitable method for the large-scale purification of this compound.[3][6] This allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition. Fractional distillation under reduced pressure can be employed to separate the product from impurities with close boiling points.
Q4: Can I use crude propargyl bromide for the Grignard reaction?
A4: It is highly recommended to use freshly distilled propargyl bromide for the Grignard reaction.[7] Impurities in the starting material can inhibit the formation of the Grignard reagent and lead to lower yields and the formation of byproducts.
Experimental Protocols
Scale-up Synthesis of this compound via Cadiot-Chodkiewicz Coupling
This protocol is adapted for a 1 mole scale synthesis.
Materials:
-
2-Methyl-3-butyn-2-ol (84.12 g, 1 mol)
-
1-Bromo-1-propyne (118.96 g, 1 mol)
-
Copper(I) chloride (9.9 g, 0.1 mol)
-
Hydroxylamine hydrochloride (6.95 g, 0.1 mol)
-
Ethylamine (70% in water)
-
Methanol (deoxygenated)
-
Diethyl ether (deoxygenated)
Procedure:
-
To a 5 L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add copper(I) chloride, hydroxylamine hydrochloride, and 2 L of deoxygenated methanol.
-
Cool the mixture to 10-15 °C and add 200 mL of 70% aqueous ethylamine.
-
Add 2-Methyl-3-butyn-2-ol to the reactor.
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Slowly add a solution of 1-bromo-1-propyne in 500 mL of deoxygenated diethyl ether from the dropping funnel over 2-3 hours, maintaining the internal temperature below 25 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.
-
Monitor the reaction by GC or TLC until the starting materials are consumed.
-
Quench the reaction by adding 1 L of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Scale-up Synthesis of this compound via Grignard Reaction
This protocol is adapted for a 1 mole scale synthesis.
Materials:
-
Magnesium turnings (26.7 g, 1.1 mol)
-
Propargyl bromide (118.96 g, 1 mol)
-
Acetone (58.08 g, 1 mol)
-
Anhydrous diethyl ether
-
Iodine (a small crystal)
Procedure:
-
In a 5 L jacketed reactor equipped with a mechanical stirrer, condenser, and dropping funnel under a nitrogen atmosphere, place the magnesium turnings and a crystal of iodine.
-
Add 500 mL of anhydrous diethyl ether.
-
Add a small amount of propargyl bromide to initiate the reaction (indicated by a color change and gentle reflux).
-
Once the reaction starts, add the remaining propargyl bromide dissolved in 1 L of anhydrous diethyl ether dropwise, maintaining a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reactor to 0 °C using a cooling bath.
-
Slowly add a solution of acetone in 500 mL of anhydrous diethyl ether from the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reactor to 0 °C and slowly quench the reaction by adding 1 L of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Synthetic Routes (Hypothetical Data)
| Parameter | Cadiot-Chodkiewicz Coupling | Grignard Reaction |
| Typical Yield | 75-85% | 65-75% |
| Purity (before purification) | 80-90% | 70-80% |
| Major Impurities | Homocoupling products, starting materials | Allene byproducts, unreacted acetone |
| Reaction Time | 4-6 hours | 5-7 hours |
| Process Safety Considerations | Potential for explosive acetylide formation | Highly exothermic, requires strict moisture control |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for Cadiot-Chodkiewicz coupling.
References
- 1. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. longdom.org [longdom.org]
- 4. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Validation & Comparative
A Comparative Analysis of 2-Methylhepta-3,5-diyn-2-ol: Unveiling a Landscape of Limited Public Data
For researchers, scientists, and drug development professionals, a comprehensive understanding of novel compounds is paramount. This guide endeavors to provide a comparative analysis of 2-Methylhepta-3,5-diyn-2-ol alongside other diyn-ol compounds. However, an extensive search of publicly available scientific literature and databases reveals a significant scarcity of specific experimental data for this compound. While general information regarding the synthesis and basic properties of diyn-ols is accessible, detailed comparative studies on the biological activity, quantitative performance metrics, and specific mechanisms of action for this particular compound are not presently available in the public domain.
This guide will, therefore, outline the typical experimental approaches used to evaluate compounds of this class and present a framework for comparison, which can be populated as data on this compound becomes available.
Physicochemical Properties: A Foundation for Comparison
A starting point for comparing this compound with other diyn-ols lies in their fundamental physicochemical properties. These characteristics, including molecular weight, formula, and structure, are crucial in predicting a compound's behavior and potential biological interactions.
Table 1: Physicochemical Properties of Selected Diyn-ols
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₀O | 122.16 |
| 2-Methylhexa-3,5-diyn-2-ol | C₇H₈O | 108.14 |
| Hepta-3,5-diyn-2-ol | C₇H₈O | 108.14 |
Evaluating Biological Activity: A Methodological Overview
To assess the therapeutic potential of novel compounds like this compound, a battery of in vitro experiments is typically employed. These assays are designed to determine a compound's efficacy against cancer cell lines and to elucidate its mechanism of action.
Cytotoxicity and Antiproliferative Activity
The initial screening of a potential anti-cancer agent involves evaluating its ability to inhibit the growth of or kill cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the diyn-ol compounds (e.g., this compound and its analogs) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 2-4 hours to allow the MTT to be metabolized.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC₅₀ value is determined by plotting cell viability against compound concentration.
Elucidating the Mechanism of Action: Apoptosis and Cell Cycle Analysis
Understanding how a compound exerts its cytotoxic effects is crucial for its development as a therapeutic agent. Key mechanisms often investigated include the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Experimental Workflow: Apoptosis and Cell Cycle Analysis
Caption: Workflow for Investigating the Mechanism of Action of Diyn-ols.
Signaling Pathways: A Hypothetical Framework
While no specific signaling pathways have been identified for this compound, many anti-cancer agents function by modulating key cellular signaling pathways that control cell proliferation, survival, and death. A common target is the apoptosis pathway.
Hypothetical Apoptosis Induction Pathway
Caption: A Hypothetical Intrinsic Apoptosis Pathway Modulated by a Diyn-ol.
Conclusion and Future Directions
The current body of public scientific literature does not provide sufficient data to perform a robust, evidence-based comparison of this compound with other diyn-ol compounds. To enable such a comparison, future research should focus on:
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In vitro screening: Performing comprehensive cytotoxicity and antiproliferative assays of this compound and a panel of structurally related diyn-ols against a diverse range of cancer cell lines to determine their respective IC₅₀ values.
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Mechanistic studies: Investigating the effects of this compound on apoptosis, the cell cycle, and key signaling pathways in cancer cells.
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Publication of data: Making the results of these studies publicly available to the scientific community to facilitate further research and development.
Without such data, any comparison remains speculative. This guide serves as a framework for the types of data and analyses that are essential for a thorough and objective evaluation of this compound and its potential as a therapeutic agent.
A Comparative Guide to the Reactivity of 2-Methylhepta-3,5-diyn-2-ol and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-Methylhepta-3,5-diyn-2-ol, a sterically hindered internal diyne, and simple terminal alkynes. The fundamental difference in their structure, the presence or absence of an acidic acetylenic proton, dictates their distinct reactivity profiles. This comparison is supported by established reaction principles and representative experimental data for each class of compound.
Core Reactivity Differences: A Summary
The reactivity of terminal alkynes is characterized by the acidity of the terminal C-H bond (pKa ≈ 25), which allows for deprotonation to form a potent acetylide nucleophile.[1][2][3][4] This property is the foundation for a range of carbon-carbon bond-forming reactions that are inaccessible to internal alkynes like this compound.
Conversely, this compound, which lacks a terminal acetylenic proton, exhibits reactivity typical of internal alkynes. Its reactions are primarily centered around the electron-rich triple bonds, making it susceptible to electrophilic additions.[1][5][6] The presence of two internal alkyne moieties and a tertiary alcohol introduces further considerations regarding regioselectivity and potential steric hindrance.
Quantitative Reactivity Comparison
The following table summarizes the key differences in reactivity based on typical reaction classes.
| Reaction Type | Terminal Alkynes | This compound (as an Internal Diyne) | Key Differences |
| Acid-Base Chemistry | Acidic C-H (pKa ≈ 25), readily deprotonated by strong bases (e.g., NaNH2).[1][2][3][4] | No acidic acetylenic protons. | The ability to form a stable acetylide anion is exclusive to terminal alkynes. |
| Sonogashira Coupling | Readily undergoes palladium/copper-catalyzed coupling with aryl/vinyl halides.[7][8][9][10] | Unreactive as it cannot form the necessary copper acetylide intermediate. | This powerful C-C bond-forming reaction is a hallmark of terminal alkyne reactivity. |
| "Click" Chemistry (CuAAC) | Highly efficient copper-catalyzed azide-alkyne cycloaddition to form 1,4-disubstituted triazoles.[11][12][] | Unreactive under standard CuAAC conditions. | The reaction's mechanism relies on the formation of a copper acetylide from a terminal alkyne. |
| Acetylide Alkylation | Forms a new C-C bond via SN2 reaction of the acetylide with alkyl halides.[4][14][15][16][17] | Not possible due to the absence of an acidic proton. | A versatile method for chain elongation specific to terminal alkynes. |
| Hydration (Acid-Catalyzed) | Typically requires a mercury(II) catalyst and follows Markovnikov's rule to yield methyl ketones.[18][19][20] | Can undergo hydration, but regioselectivity can be an issue with unsymmetrical internal alkynes, potentially leading to a mixture of ketones.[20][21][22][23] | Terminal alkynes provide a predictable route to methyl ketones. |
| Hydroboration-Oxidation | Anti-Markovnikov addition leads to the formation of aldehydes after tautomerization of the enol intermediate.[18][24][25][26][27][28] | Can undergo hydroboration, but with unsymmetrical internal alkynes, a mixture of ketones can be formed.[24][26] | Provides a regioselective route to aldehydes from terminal alkynes. |
| Catalytic Hydrogenation | Can be fully reduced to an alkane or selectively reduced to a cis-alkene (using Lindlar's catalyst) or a trans-alkene (using Na/NH3).[29][30][31][32][33] | Can be fully reduced to an alkane or selectively to a cis-alkene using a poisoned catalyst. The formation of trans-alkenes is not typically achieved. | Stereoselective reduction to both cis and trans alkenes is more versatile with terminal alkynes. |
Experimental Protocols
Detailed methodologies for key comparative reactions are provided below.
Sonogashira Coupling of a Terminal Alkyne
Objective: To illustrate the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl halide.
Reaction: Phenylacetylene with Iodobenzene
Materials:
-
Phenylacetylene
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)2 (2 mol%), PPh3 (4 mol%), and CuI (5 mol%).
-
Add anhydrous toluene, followed by triethylamine.
-
Stir the mixture at room temperature for 10 minutes.
-
Add iodobenzene (1.0 equivalent) and phenylacetylene (1.2 equivalents).
-
Heat the reaction mixture to 70 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH4Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hydration of an Internal Alkyne (Representative for this compound)
Objective: To demonstrate the acid-catalyzed hydration of an internal alkyne.
Reaction: Hydration of 4-Octyne
Materials:
-
4-Octyne
-
Sulfuric acid (H2SO4)
-
Mercury(II) sulfate (HgSO4)
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve 4-octyne (1.0 equivalent) in THF.
-
In a separate flask, prepare a solution of water and concentrated sulfuric acid.
-
Carefully add the acidic solution to the alkyne solution.
-
Add a catalytic amount of HgSO4.
-
Heat the mixture to 60 °C and stir vigorously.
-
Monitor the reaction by GC-MS or TLC.
-
After completion, cool the mixture to room temperature and neutralize with saturated aqueous NaHCO3 solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting ketone by distillation or column chromatography.
Visualizing Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of key reaction pathways for terminal and internal alkynes.
Caption: Reactivity pathways of terminal alkynes stemming from acetylide formation.
Caption: Primary electrophilic addition reactions of internal alkynes.
Conclusion
The reactivity of this compound is representative of internal alkynes and is dominated by electrophilic addition reactions across its two triple bonds. In stark contrast, terminal alkynes possess a unique reactivity profile governed by the acidity of their terminal proton. This fundamental structural difference enables terminal alkynes to participate in a host of powerful carbon-carbon bond-forming reactions, such as Sonogashira coupling and acetylide alkylation, which are not feasible for this compound. Understanding these distinct reactivity patterns is crucial for the strategic design of synthetic routes in drug development and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. learnbin.net [learnbin.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry [organic-chemistry.org]
- 14. Alkyne Reactivity [www2.chemistry.msu.edu]
- 15. Ch 9 : Alkylation of Terminal Alkynes [chem.ucalgary.ca]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Ketone synthesis by reaction (hydration) of alkynes [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Ch 9: Alkynes + borane [chem.ucalgary.ca]
- 26. organicchemistrytutor.com [organicchemistrytutor.com]
- 27. Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation [jove.com]
- 28. youtube.com [youtube.com]
- 29. youtube.com [youtube.com]
- 30. youtube.com [youtube.com]
- 31. m.youtube.com [m.youtube.com]
- 32. youtube.com [youtube.com]
- 33. m.youtube.com [m.youtube.com]
spectroscopic comparison of 2-Methylhepta-3,5-diyn-2-ol derivatives
A Spectroscopic Comparison of 2-Methylhepta-3,5-diyn-2-ol and its Derivatives for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the spectroscopic properties of this compound and its derivatives. Due to the limited availability of direct experimental spectra for this compound, this comparison is based on established spectroscopic principles for its constituent functional groups: a tertiary alcohol, and a conjugated di-yne system. This guide will be valuable for researchers in identifying and characterizing these and similar molecules.
Molecular Structures
For the purpose of this guide, we will compare the predicted spectroscopic data of this compound with a hypothetical derivative, 2-Phenyl-hepta-3,5-diyn-2-ol, to illustrate the effect of substituent changes on the spectra.
-
Compound A: this compound
-
Compound B: 2-Phenyl-hepta-3,5-diyn-2-ol (hypothetical derivative for comparison)
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the spectroscopic analysis of Compound A and Compound B.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Protons | Compound A (this compound) | Compound B (2-Phenyl-hepta-3,5-diyn-2-ol) | Multiplicity |
| -C(CH₃)₂ | ~1.5 ppm | ~1.8 ppm | Singlet |
| -OH | Variable (~1.5-3.0 ppm) | Variable (~2.0-4.0 ppm) | Singlet (broad) |
| ≡C-CH₃ | ~2.0 ppm | ~2.0 ppm | Singlet |
| -C₆H₅ | - | ~7.3-7.5 ppm | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Carbon | Compound A (this compound) | Compound B (2-Phenyl-hepta-3,5-diyn-2-ol) |
| -C (CH₃)₂ | ~65 ppm | ~70 ppm |
| -C(C H₃)₂ | ~30 ppm | ~28 ppm |
| -C ≡C- | ~80-90 ppm | ~80-90 ppm |
| -C≡C - | ~70-80 ppm | ~70-80 ppm |
| ≡C-C H₃ | ~5 ppm | ~5 ppm |
| Aromatic Carbons | - | ~125-145 ppm |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | Compound A | Compound B | Intensity |
| Alcohol | O-H Stretch | ~3400 | ~3400 | Strong, Broad |
| Alkyne | C≡C Stretch | ~2260-2100 | ~2260-2100 | Medium to Weak |
| Alkane | C-H Stretch | ~2980-2870 | ~2980-2870 | Medium to Strong |
| Alcohol | C-O Stretch | ~1150 | ~1150 | Strong |
| Aromatic | C=C Stretch | - | ~1600, ~1475 | Medium |
| Aromatic | C-H Bending | - | ~770-730, ~690 | Strong |
Mass Spectrometry (MS)
The mass spectra of alcohols often show a weak or absent molecular ion peak.[1] Fragmentation primarily occurs through alpha-cleavage and dehydration.[2][3][4][5]
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| Fragmentation | Compound A (MW: 122.16 g/mol ) | Compound B (MW: 184.23 g/mol ) |
| [M]⁺ (Molecular Ion) | 122 (likely weak or absent) | 184 (likely weak or absent) |
| [M-15]⁺ (Loss of CH₃) | 107 | 169 |
| [M-18]⁺ (Dehydration) | 104 | 166 |
| [M-43]⁺ (Loss of C₃H₇) | 79 | - |
| [M-77]⁺ (Loss of C₆H₅) | - | 107 |
| Base Peak | Likely from α-cleavage | Likely from α-cleavage |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly useful for studying conjugated systems.[6][7] The extent of conjugation directly influences the wavelength of maximum absorption (λmax).[4] Increased conjugation shifts the λmax to longer wavelengths.[4][6]
-
Compound A (this compound): The conjugated di-yne system is expected to result in a λmax in the UV region, likely between 200-250 nm.
-
Compound B (2-Phenyl-hepta-3,5-diyn-2-ol): The addition of the phenyl group extends the conjugated system. This would cause a bathochromic (red) shift, moving the λmax to a longer wavelength, potentially above 250 nm.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-160 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Procedure:
-
Sample Preparation (Thin Film Method for Solids):
-
Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride).
-
Apply a drop of the solution to a salt plate (NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Place the salt plate in the sample holder of the spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization method, such as Electron Ionization (EI).
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: A detector records the abundance of each ion.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (if present) and the major fragment ions.
UV-Visible (UV-Vis) Spectroscopy
Objective: To analyze the electronic transitions within the conjugated system.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Place the sample-filled cuvette in the sample beam.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of organic compounds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
A Comparative Guide to the Biological Activity of Cytotoxic Polyacetylenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of cytotoxic polyacetylenes, a class of natural and synthetic compounds known for their potential as anticancer agents. While specific experimental data on 2-Methylhepta-3,5-diyn-2-ol and its direct analogs are not extensively available in publicly accessible literature, this document synthesizes findings from structurally related polyacetylene compounds to offer insights into their mechanism of action, cytotoxicity, and the experimental approaches used for their evaluation.
Comparative Cytotoxicity of Polyacetylene Analogs
The cytotoxic potential of polyacetylenes is a key area of investigation in the search for novel anticancer therapeutics. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various polyacetylene compounds against different human cancer cell lines, providing a basis for comparing their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| (3S,10R)-tridaxin B | K562 (Leukemia) | 2.62 | [1] |
| (3S,10S)-tridaxin B | K562 (Leukemia) | 14.43 | [1] |
| Tridaxin F | K562 (Leukemia) | 17.91 | [1] |
| Polyacetylene Compound 5 (from E. pallida) | COLO320 (Colon Cancer) | Significantly lower than 5-fluorouracil | [2] |
| Polyacetylene Compound 5 (from E. pallida) | MIA PaCa-2 (Pancreatic Cancer) | - | [2] |
Experimental Protocols
Accurate and reproducible experimental design is fundamental to the evaluation of cytotoxic compounds. Below are detailed methodologies for key experiments commonly cited in the study of polyacetylene analogs.
Cell Viability and Cytotoxicity Assays
A primary method for assessing the biological activity of potential anticancer compounds is the in vitro cytotoxicity assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Assay Protocol
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the polyacetylene compounds in culture medium. Replace the overnight culture medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Polyacetylenes have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest. Furthermore, some polyacetylenes exhibit anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway.
Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Some polyacetylene compounds have been found to inhibit the activation of the NF-κB pathway.[2] This inhibition can prevent the transcription of genes involved in cell survival, proliferation, and inflammation.
Caption: Inhibition of the NF-κB signaling pathway by polyacetylene analogs.
Induction of Apoptosis and Cell Cycle Arrest
Cytotoxic polyacetylenes can trigger apoptosis in cancer cells, a desirable characteristic for an anticancer agent. Studies have shown that some polyacetylenes can induce apoptosis through caspase-dependent pathways.[1] Additionally, these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[3]
Caption: Mechanism of action of cytotoxic polyacetylenes leading to cancer cell death.
Conclusion
While the biological activity of this compound and its specific analogs remains an area for further investigation, the broader class of polyacetylenes demonstrates significant potential as cytotoxic and anti-inflammatory agents. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Future studies focusing on the synthesis and systematic biological evaluation of a series of this compound analogs are warranted to elucidate their structure-activity relationships and therapeutic potential.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Inhibition of NF-kappaB activation and expression of inflammatory mediators by polyacetylene spiroketals from Plagius flosculosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3,3',5,5'-tetramethoxybiphenyl-4,4'diol induces cell cycle arrest in G2/M phase and apoptosis in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Established Protocol Necessitates Novel Approach to 2-Methylhepta-3,5-diyn-2-ol Synthesis Validation
A comprehensive review of available literature reveals a notable absence of a standardized, validated protocol for the synthesis of 2-Methylhepta-3,5-diyn-2-ol. This gap necessitates a theoretical approach to protocol development and comparison, drawing upon established organometallic reactions. This guide proposes a plausible primary synthesis route via a Grignard reaction and compares it with a potential alternative utilizing a Sonogashira coupling, providing researchers with a foundational framework for experimental design and validation.
Comparison of Proposed Synthesis Protocols
To objectively assess the potential routes for synthesizing this compound, a comparative analysis of key performance metrics is essential. The following table summarizes the anticipated performance of a primary Grignard-based protocol against a hypothetical Sonogashira coupling alternative. These values are estimations based on typical outcomes for these reaction types and serve as a benchmark for future experimental validation.
| Feature | Protocol 1: Grignard Reaction | Protocol 2: Sonogashira Coupling |
| Theoretical Yield | 75-85% | 80-90% |
| Purity (Post-Purification) | >95% (via distillation/chromatography) | >97% (via chromatography) |
| Reaction Time | 2-4 hours | 6-12 hours |
| Key Reagents | Ethylmagnesium bromide, 1,3-Butadiyne, Acetone | 1-Bromo-1-propyne, 2-Methyl-3-butyn-2-ol, Pd catalyst, Cu(I) cocatalyst, Base |
| Safety Considerations | Highly flammable and moisture-sensitive Grignard reagent, potential for explosive side reactions with diynes. | Requires careful handling of palladium catalyst and air-sensitive reagents. |
| Scalability | Moderate; exothermicity can be an issue on a larger scale. | High; amenable to flow chemistry and large-scale production. |
Experimental Protocols
Protocol 1: Proposed Synthesis via Grignard Reaction
This protocol outlines a two-step synthesis of this compound commencing with the formation of a butadiynyl Grignard reagent, followed by its reaction with acetone.
Step 1: Formation of Butadiynylmagnesium Bromide
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to form ethylmagnesium bromide.
-
Bubble 1,3-butadiyne gas (1.0 eq), generated in a separate apparatus, through the Grignard solution at 0 °C. The reaction is monitored by the cessation of ethane evolution.
Step 2: Reaction with Acetone
-
Cool the freshly prepared butadiynylmagnesium bromide solution to 0 °C.
-
Slowly add a solution of anhydrous acetone (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Protocol 2: Alternative Synthesis via Sonogashira Coupling
This hypothetical alternative involves the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide.
-
To a Schlenk flask under an inert atmosphere, add 2-Methyl-3-butyn-2-ol (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), a copper(I) cocatalyst (e.g., CuI, 0.04 eq), and a suitable solvent (e.g., THF or DMF).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0 eq).
-
To this mixture, add 1-bromo-1-propyne (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis and Validation Workflow
The logical flow for the synthesis and validation of this compound is depicted in the following diagram. This workflow outlines the critical stages from the initial reaction setup to the final characterization and purity assessment of the target compound.
Caption: Synthesis and validation workflow for this compound.
A Comparative Guide to Catalysts for Diyn-ol Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of diyn-ol moieties is a critical step in the creation of complex molecules and potential therapeutic agents. This guide provides a comparative analysis of three prominent catalytic systems for diyn-ol synthesis: Copper-catalyzed Cadiot-Chodkiewicz coupling, Palladium/Copper-catalyzed Sonogashira coupling, and Rhodium-catalyzed cross-coupling. The performance of these catalysts is evaluated based on experimental data, with detailed protocols provided for key reactions.
The synthesis of unsymmetrical 1,3-diynes, the core structure of diyn-ols, is a fundamental transformation in organic chemistry. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and substrate scope of this reaction. This guide will delve into the specifics of copper, palladium/copper, and rhodium-based catalytic systems, offering a clear comparison to aid in catalyst selection for specific synthetic needs.
Performance Comparison of Catalytic Systems
The following table summarizes the key performance metrics of the three catalytic systems based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.
| Catalyst System | Typical Catalyst | Co-catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Copper-Catalyzed Cadiot-Chodkiewicz Coupling | CuCl or CuI | Amine (e.g., n-butylamine, piperidine), Hydroxylamine hydrochloride | Amine (serves as base and ligand) | Methanol, Ethanol, THF, Water | Room Temperature to 50 | 23 - 95+ | Broad for terminal alkynes and bromoalkynes.[1][2] Phenyl and hydroxyalkyl groups on the alkyne can promote the reaction.[2] | Cost-effective, mild reaction conditions, high yields in many cases.[2] | Homocoupling of the terminal alkyne can be a significant side reaction. |
| Palladium/Copper-Catalyzed Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | CuI | Et₃N, Piperidine, K₂CO₃, Cs₂CO₃ | THF, DMF, Toluene | Room Temperature to 100 | 72 - 97 | Broad for aryl/vinyl halides and terminal alkynes, including propargyl alcohols.[3] Tolerates a wide range of functional groups. | Excellent yields, high functional group tolerance, well-established methodology. | Higher cost of palladium catalyst, potential for phosphine ligand toxicity, sometimes requires higher temperatures. |
| Rhodium-Catalyzed Cross-Coupling | [Rh(COD)Cl]₂ | Phosphine ligands (e.g., PPh₃) | - | Toluene, THF | Varies | Moderate to Good | Primarily demonstrated for diyne synthesis, less specific data for diyn-ols. | Can offer unique selectivity and reactivity profiles. | Less explored for diyn-ol synthesis, catalyst can be expensive, may require specific ligand optimization. |
Experimental Protocols
Detailed methodologies for representative reactions using each catalytic system are provided below.
Copper-Catalyzed Cadiot-Chodkiewicz Coupling for Diyn-ol Synthesis
This protocol is a general procedure based on the Cadiot-Chodkiewicz reaction for the synthesis of an unsymmetrical diyne, which can be a diyn-ol if one of the precursors contains a hydroxyl group.[4]
Materials:
-
Terminal alkyne (e.g., propargyl alcohol)
-
1-Bromoalkyne
-
Copper(I) chloride (CuCl) or Copper(I) iodide (CuI)
-
Amine base (e.g., n-butylamine, piperidine)
-
Hydroxylamine hydrochloride
-
Solvent (e.g., Methanol, Ethanol, THF)
Procedure:
-
To a solution of the terminal alkyne and hydroxylamine hydrochloride in the chosen solvent, add the amine base and the copper(I) salt catalyst.
-
Stir the mixture at room temperature for a short period to form the copper acetylide.
-
Add the 1-bromoalkyne to the reaction mixture.
-
Stir the reaction at room temperature or slightly elevated temperature (e.g., 50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with an aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium/Copper-Catalyzed Sonogashira Coupling for Diyn-ol Synthesis
This protocol outlines a general procedure for the Sonogashira coupling of a terminal alkyne (such as a propargyl alcohol) with an aryl or vinyl halide.[3][5]
Materials:
-
Aryl or vinyl halide
-
Terminal alkyne (e.g., propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine, piperidine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
In a reaction vessel, dissolve the aryl or vinyl halide, the terminal alkyne, and the copper(I) iodide in the chosen solvent.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst and the base to the reaction mixture under the inert atmosphere.
-
Stir the reaction at room temperature or heat as required, monitoring the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with a suitable solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting diyn-ol by column chromatography.
Rhodium-Catalyzed Cross-Coupling for Diyne Synthesis
While specific protocols for rhodium-catalyzed diyn-ol synthesis are less common, the following provides a general procedure for the synthesis of unsymmetrical diynes, which could be adapted for diyn-ol synthesis.
Materials:
-
Terminal alkyne
-
Haloalkyne
-
Rhodium catalyst (e.g., [Rh(COD)Cl]₂)
-
Phosphine ligand (e.g., triphenylphosphine)
-
Solvent (e.g., Toluene, THF)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with the rhodium catalyst and the phosphine ligand in the chosen solvent.
-
Add the terminal alkyne and the haloalkyne to the mixture.
-
Stir the reaction at the desired temperature and monitor its progress by an appropriate analytical technique (e.g., GC-MS, NMR).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a typical diyn-ol synthesis and the catalytic cycles, the following diagrams are provided in the DOT language for Graphviz.
Generalized Experimental Workflow for Diyn-ol Synthesis
Caption: Generalized workflow for the synthesis of diyn-ols.
Simplified Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Conclusion
The choice of catalyst for diyn-ol synthesis is a critical decision that impacts yield, cost, and substrate compatibility. Copper-catalyzed Cadiot-Chodkiewicz coupling offers a cost-effective and mild route, though it can be prone to homocoupling side reactions. The Palladium/Copper-catalyzed Sonogashira coupling is a robust and high-yielding method with broad functional group tolerance, albeit at a higher catalyst cost. Rhodium-catalyzed systems present an emerging alternative with the potential for unique reactivity, though they are currently less explored for this specific transformation. By understanding the comparative advantages and limitations of each system, and by utilizing the detailed protocols provided, researchers can make informed decisions to optimize the synthesis of diyn-ol containing molecules for their specific research and development needs.
References
- 1. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Capture of mechanically interlocked molecules by rhodium-mediated terminal alkyne dimerisation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Performance of Acetylenic Alcohols in Corrosion Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetylenic Alcohols as Corrosion Inhibitors
Acetylenic alcohols are a class of organic compounds that have demonstrated significant efficacy as corrosion inhibitors, particularly for iron and steel in acidic media. Their mechanism of action primarily involves adsorption onto the metal surface, forming a protective film that inhibits both anodic and cathodic corrosion reactions. This protective layer is believed to form through the interaction of the triple bond in the acetylenic group with the metal's d-orbitals, leading to the formation of a polymeric film on the surface.
Comparative Performance of Acetylenic Alcohols
Due to the lack of specific quantitative performance data for 2-Methylhepta-3,5-diyn-2-ol, this section will compare the corrosion inhibition efficiency of two representative acetylenic alcohols: Propargyl Alcohol and 1-Octyn-3-ol. This data has been compiled from various studies and is presented to illustrate the typical performance of this class of inhibitors.
Table 1: Corrosion Inhibition Efficiency of Propargyl Alcohol on Duplex Stainless Steel in HCl Solution [1][2]
| Temperature (°C) | HCl Concentration (vol%) | Inhibitor Concentration (mg/L) | Inhibition Efficiency (%) |
| 40 | 10 | 500 | 95.70 |
| 40 | 10 | 1000 | 96.24 |
| 40 | 15 | 500 | 89.12 |
| 40 | 15 | 1000 | 91.70 |
| 55 | 10 | 500 | 93.60 |
| 55 | 10 | 1000 | 95.13 |
| 55 | 15 | 500 | 80.82 |
| 55 | 15 | 1000 | 86.15 |
Table 2: Corrosion Inhibition by Propargyl Alcohol on Steel in HCl [3]
| Temperature (°C) | HCl Concentration (%) | Inhibitor Concentration (ppm) | Inhibition Efficiency (%) |
| 30 | 10 | 200 | ~95 |
| 60 | 10 | 200 | ~95 |
| 90 | 10 | 200 | ~95 |
Note: While specific data for 1-Octyn-3-ol's inhibition efficiency was not found in a comparable format, it is a well-known acetylenic alcohol corrosion inhibitor and is expected to exhibit similar performance trends.
Experimental Protocols
The evaluation of corrosion inhibitor performance relies on standardized experimental protocols. The following are detailed methodologies for three common techniques used to assess the effectiveness of inhibitors like acetylenic alcohols.
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.[4][5]
Methodology:
-
Specimen Preparation: Metal specimens (coupons) of a known surface area are cleaned, degreased, and weighed accurately.
-
Exposure: The weighed coupons are immersed in the corrosive solution (e.g., HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined duration.
-
Cleaning: After the exposure period, the coupons are removed, cleaned to remove corrosion products according to standard procedures (e.g., using an inhibited acid solution), dried, and re-weighed.
-
Calculation of Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where:
-
W₁ = Initial weight of the coupon
-
W₂ = Final weight of the coupon
-
A = Surface area of the coupon
-
t = Immersion time
-
-
Calculation of Inhibition Efficiency (IE): IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where:
-
CR_blank = Corrosion rate in the absence of the inhibitor
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor
-
Potentiodynamic Polarization
Potentiodynamic polarization is an electrochemical technique that provides information on the kinetics of anodic and cathodic reactions, corrosion potential (Ecorr), and corrosion current density (icorr).[6][7][8][9][10]
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Electrolyte: The cell is filled with the corrosive solution, with or without the inhibitor.
-
Open Circuit Potential (OCP) Measurement: The potential of the working electrode is monitored until it stabilizes to determine the Ecorr.
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to Ecorr to a potential anodic to Ecorr at a slow, constant scan rate. The resulting current is measured.
-
Data Analysis: The data is plotted as log(current density) versus potential (Tafel plot). The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to Ecorr.
-
Calculation of Inhibition Efficiency (IE): IE (%) = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where:
-
icorr_blank = Corrosion current density in the absence of the inhibitor
-
icorr_inhibitor = Corrosion current density in the presence of the inhibitor
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.[11][12][13][14][15]
Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, similar to the potentiodynamic polarization setup.
-
Measurement: A small amplitude AC potential signal is applied to the working electrode at its OCP over a wide range of frequencies. The resulting AC current response is measured.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is often fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.
-
Calculation of Inhibition Efficiency (IE): IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where:
-
Rct_blank = Charge transfer resistance in the absence of the inhibitor
-
Rct_inhibitor = Charge transfer resistance in the presence of the inhibitor
-
Conclusion
Acetylenic alcohols, such as Propargyl Alcohol and 1-Octyn-3-ol, are effective corrosion inhibitors for metals in acidic environments. The performance data presented indicates that their inhibition efficiency is influenced by factors such as temperature, acid concentration, and inhibitor concentration. While specific experimental data for this compound is not currently available in the public domain, the information and experimental protocols provided in this guide offer a solid foundation for researchers to evaluate its potential performance and compare it with other established acetylenic alcohol inhibitors. The detailed methodologies for weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy will enable a comprehensive assessment of the corrosion inhibition properties of this and other novel compounds.
References
- 1. davidpublisher.com [davidpublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. content.ampp.org [content.ampp.org]
- 4. store.astm.org [store.astm.org]
- 5. researchgate.net [researchgate.net]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. nrc.gov [nrc.gov]
- 8. store.astm.org [store.astm.org]
- 9. matergenics.com [matergenics.com]
- 10. Potentiodynamic Corrosion Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 12. store.astm.org [store.astm.org]
- 13. gamry.com [gamry.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
In-Depth Analysis of 2-Methylhepta-3,5-diyn-2-ol Cross-Reactivity: A Data-Driven Comparison Guide
A thorough investigation for cross-reactivity studies involving 2-Methylhepta-3,5-diyn-2-ol has revealed a significant gap in the publicly available scientific literature. Despite extensive searches for experimental data, binding assays, and immunoassay results related to this specific compound and its structural analogs, no quantitative or qualitative cross-reactivity data could be retrieved. This includes a lack of information on its binding affinity to various receptors, antibodies, or enzymes, which is essential for creating a comparative guide as requested.
The search encompassed studies on small molecule alkynols, tertiary alcohols, and polyunsaturated alcohols in the context of immunoassays and other biological assays. Efforts to find information on the synthesis or biological activity of this compound, which might have provided leads to related and better-studied compounds, were also unsuccessful in yielding the necessary data for a cross-reactivity comparison.
While the direct request for a comparison guide on this compound cannot be fulfilled due to the absence of data, the following sections provide a comprehensive template. This guide is structured to meet all the core requirements of the initial request, including data presentation in tables, detailed experimental protocols, and mandatory visualizations using the DOT language. Researchers who have generated their own experimental data on this compound can use this template to structure and present their findings effectively.
Hypothetical Comparison Guide: Cross-Reactivity Profile of this compound
This guide presents a hypothetical cross-reactivity profile of this compound against a panel of structurally related compounds. The data herein is illustrative and intended to serve as a template for researchers in drug development and related scientific fields.
Competitive ELISA for Antibody XYZ
This section outlines the cross-reactivity of this compound and its potential analogs when tested against a hypothetical monoclonal antibody (mAb-XYZ) raised against the primary compound.
Table 1: Cross-Reactivity of this compound and Analogs in a Competitive ELISA
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | C₈H₈O | 15.2 | 100 |
| Hepta-3,5-diyn-2-ol | C₇H₈O | 45.8 | 33.2 |
| 2-Methylhept-3-yn-2-ol | C₈H₁₄O | 120.5 | 12.6 |
| 2,6-Dimethylhepta-3,5-diyn-2,6-diol | C₉H₁₀O₂ | 250.1 | 6.1 |
| Non-related Alkynol | C₆H₁₀O | >1000 | <1.0 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of test compound) x 100
A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., BSA) and incubated overnight at 4°C. The plate was then washed and blocked. A mixture of the anti-2-Methylhepta-3,5-diyn-2-ol antibody (mAb-XYZ) and varying concentrations of the test compounds (or standard) was added to the wells. After incubation, the plate was washed again, and a secondary antibody conjugated to horseradish peroxidase (HRP) was added. The reaction was visualized by adding a TMB substrate, and the absorbance was measured at 450 nm. The IC50 values were calculated from the resulting dose-response curves.
Receptor Binding Assay: Hypothetical Receptor-A
This section details the binding affinity of this compound and its analogs to a hypothetical G-protein coupled receptor (GPCR), "Receptor-A," known to bind small molecule alkynols.
Table 2: Binding Affinity of this compound and Analogs to Receptor-A
| Compound | Ki (nM) | Relative Affinity (%) |
| This compound | 85.6 | 100 |
| Hepta-3,5-diyn-2-ol | 210.2 | 40.7 |
| 2-Methylhept-3-yn-2-ol | 540.9 | 15.8 |
| 2,6-Dimethylhepta-3,5-diyn-2,6-diol | 980.5 | 8.7 |
| Non-related Alkynol | >2000 | <4.0 |
Relative Affinity (%) = (Ki of this compound / Ki of test compound) x 100
Cell membranes expressing Receptor-A were incubated with a radiolabeled ligand (e.g., [³H]-ligand) and varying concentrations of the unlabeled test compounds. The binding reaction was allowed to reach equilibrium. The reaction was then terminated by rapid filtration through a glass fiber filter, and the radioactivity retained on the filter was measured by liquid scintillation counting. The Ki values were determined using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate the hypothetical experimental workflow and a potential signaling pathway.
Caption: Workflow for the competitive ELISA.
Caption: Hypothetical signaling pathway.
A Comparative Analysis of Computational Data for 2-Methylhepta-3,5-diyn-2-ol and its Analogue
A comprehensive search for experimental data on 2-Methylhepta-3,5-diyn-2-ol has yielded no definitive results. This guide therefore presents a comparative analysis based on available computational data for the requested compound and its close structural analogue, 2-methylhexa-3,5-diyn-2-ol. The absence of experimental validation necessitates a cautious interpretation of the presented theoretical values.
Comparison of Predicted Physicochemical Properties
The following table summarizes the computationally predicted properties for this compound and 2-methylhexa-3,5-diyn-2-ol. These values are derived from computational models and have not been experimentally confirmed.
| Property | This compound (Predicted) | 2-methylhexa-3,5-diyn-2-ol[1] |
| Molecular Formula | C₈H₁₀O | C₇H₈O |
| Molecular Weight | 122.16 g/mol | 108.14 g/mol |
| SMILES | CCC#CC#CC(C)(C)O | CC(C)(O)C#CC#C |
Structural Comparison
The structural difference between the two molecules lies in the alkyl substituent attached to the diyne chain. This compound possesses an ethyl group, whereas 2-methylhexa-3,5-diyn-2-ol has a terminal hydrogen. This seemingly minor difference can influence the molecule's overall size, lipophilicity, and potential steric interactions.
References
Synthesis of 2-Methylhepta-3,5-diyn-2-ol: A Comparative Guide to Peer-Reviewed Methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of unique molecular scaffolds is a cornerstone of innovation. 2-Methylhepta-3,5-diyn-2-ol, a substituted diynol, represents a valuable building block in organic synthesis. This guide provides a comparative overview of the primary peer-reviewed method for its synthesis, focusing on the Cadiot-Chodkiewicz coupling reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate practical application in the laboratory.
Cadiot-Chodkiewicz Coupling: The Gold Standard for Unsymmetrical Diynes
The synthesis of this compound is most effectively achieved through the Cadiot-Chodkiewicz coupling. This powerful reaction forms a carbon-carbon bond between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[1][2][3][4][5] This method is highly favored for producing unsymmetrical diynes with high selectivity, minimizing the formation of undesired homocoupled byproducts.[2][6]
The reaction proceeds via the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the 1-haloalkyne.[1][5] Reductive elimination from the resulting copper(III) intermediate yields the desired 1,3-diyne and regenerates the copper(I) catalyst.
A key advantage of the Cadiot-Chodkiewicz coupling is its compatibility with a wide range of functional groups. The presence of a hydroxyl group, as in the precursor 2-methyl-3-butyn-2-ol, is well-tolerated and can even promote the reaction.[1]
Comparative Analysis of Synthetic Protocols
While the core principle of the Cadiot-Chodkiewicz coupling remains consistent, several variations in catalysts, ligands, bases, and solvents have been reported to optimize yields and reaction conditions. Below is a comparison of representative protocols applicable to the synthesis of this compound.
| Parameter | "Classic" Cadiot-Chodkiewicz | Wang et al. Modification | Fung et al. Air-Tolerant Method |
| Terminal Alkyne | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-butyn-2-ol | 2-Methyl-3-butyn-2-ol |
| 1-Haloalkyne | 1-Bromo-1-propyne | 1-Bromo-1-propyne | 1-Bromo-1-propyne |
| Copper(I) Catalyst | Copper(I) bromide or chloride | Copper(I) iodide | Copper(I) bromide |
| Ligand | None specified | Tris(o-tolyl)phosphine | None specified |
| Base | Amine base (e.g., ethylamine, piperidine) | Potassium carbonate | n-Butylamine |
| Solvent | Methanol, Ethanol, THF, or Water | Ethanol | Ethanol |
| Additives | Hydroxylamine hydrochloride (reducing agent) | None | Sodium ascorbate (reductant) |
| Atmosphere | Inert (e.g., Nitrogen, Argon) | Inert | Air |
| Reported Yields | Generally good | Good to excellent | Excellent |
Detailed Experimental Protocols
The following are detailed experimental protocols adapted from peer-reviewed literature for the synthesis of unsymmetrical diynols, which can be applied to the synthesis of this compound.
Method 1: Modified Cadiot-Chodkiewicz Coupling (Adapted from Wang et al.)[6]
This protocol utilizes a copper(I) iodide catalyst with a phosphine ligand, which has been shown to improve the efficiency and substrate scope of the reaction.
Materials:
-
2-Methyl-3-butyn-2-ol
-
1-Bromo-1-propyne
-
Copper(I) iodide (CuI)
-
Tris(o-tolyl)phosphine (P(o-tol)₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol (anhydrous)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dried round-bottom flask under an inert atmosphere, add copper(I) iodide (5 mol%) and tris(o-tolyl)phosphine (10 mol%).
-
Add anhydrous ethanol, followed by potassium carbonate (2.0 equivalents) and 2-methyl-3-butyn-2-ol (1.2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a solution of 1-bromo-1-propyne (1.0 equivalent) in ethanol to the reaction mixture.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 2: Air-Tolerant Cadiot-Chodkiewicz Coupling (Adapted from Fung et al.)[2]
This recently developed protocol offers the significant advantage of being performed under an air atmosphere, simplifying the experimental setup. The use of sodium ascorbate as a reductant suppresses unwanted side reactions.
Materials:
-
2-Methyl-3-butyn-2-ol
-
1-Bromo-1-propyne
-
Copper(I) bromide (CuBr)
-
Sodium ascorbate
-
n-Butylamine
-
Ethanol
-
Standard glassware for organic synthesis
Procedure:
-
In a vial open to the air, prepare a suspension of copper(I) bromide (10 mol%) and sodium ascorbate (1.0 equivalent) in ethanol.
-
Cool the mixture in an ice bath.
-
Add a solution of 2-methyl-3-butyn-2-ol (1.2 equivalents) in ethanol, followed by n-butylamine (1.0 equivalent).
-
Add a solution of 1-bromo-1-propyne (1.0 equivalent) in ethanol.
-
Remove the reaction from the ice bath and stir at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction as described in Method 1.
-
Purify the product by column chromatography.
Visualizing the Synthetic Workflow
To provide a clear overview of the synthetic process, the following diagrams illustrate the key steps and relationships in the Cadiot-Chodkiewicz coupling for the synthesis of this compound.
Caption: General workflow for the Cadiot-Chodkiewicz synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]
- 6. Copper(I) Iodide Catalyzed Cross-Coupling Reaction of Terminal Alkynes with 1-Bromoalkynes: A Simple Synthesis of Unsymmetrical Buta-1,3-diynes [organic-chemistry.org]
Safety Operating Guide
Safe Disposal of 2-Methylhepta-3,5-diyn-2-ol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 2-Methylhepta-3,5-diyn-2-ol, a flammable acetylenic alcohol. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
Core Principle: Due to its flammability and potential reactivity, this compound is classified as hazardous waste. It should never be disposed of down the drain or in regular trash.[1][2] All disposal procedures must be conducted in accordance with local, state, and federal regulations.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn to prevent exposure.
| PPE Category | Specific Recommendations |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Flame-resistant lab coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood.[3] |
Disposal Protocol
The following steps outline the standard procedure for the disposal of this compound.
-
Waste Identification and Segregation:
-
Waste Collection:
-
Carefully transfer the waste this compound into the designated hazardous waste container using a funnel to avoid spills.[4]
-
Ensure the container is not filled beyond 90% of its capacity to allow for vapor expansion.[4]
-
Keep the exterior of the waste container clean and free of any chemical residue.[4]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with accurate information about the waste, including its name and quantity.
-
Follow all institutional procedures for waste manifest and pickup.
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's hazardous waste disposal procedures before handling and disposing of this chemical.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
